5-Bromo-2-chloro-4-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPORMCRNCNFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394802 | |
| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-92-9 | |
| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-chloro-4-methoxypyrimidine chemical structure and IUPAC name
An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine
For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its distinct substitution pattern, featuring bromo, chloro, and methoxy (B1213986) groups, provides multiple reactive sites for the synthesis of more complex molecules, particularly in the creation of compound libraries for pharmaceutical and agrochemical screening.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyrimidine (B1678525) ring substituted at positions 2, 4, and 5. Based on the alphabetical ordering of its substituents, the standard IUPAC name is This compound . It is worth noting that some chemical databases may list it under the name 5-bromo-4-chloro-2-methoxypyrimidine; however, the connectivity of the atoms remains the same.
Chemical Structure:
SMILES: COC1=NC(Cl)=C(Br)C=N1 InChI: InChI=1S/C5H4BrClN2O/c1-10-5-8-3-4(6)2-9-5(7)/h2H,1H3
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BrClN₂O | [1][2] |
| Molecular Weight | 223.46 g/mol | [2] |
| CAS Number | 57054-92-9 | [1][2] |
| Appearance | Solid (postulated) | |
| Purity | ≥98% | [1][2] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 15 mg/ml | [1] |
| UV Absorption (λmax) | 231, 268 nm | [1] |
Experimental Protocols
As a functionalized pyrimidine, this compound is primarily used as a reagent in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. Below is a representative protocol for a nucleophilic aromatic substitution reaction.
Objective: To synthesize a 2-substituted-5-bromo-4-methoxypyrimidine derivative via nucleophilic substitution.
Materials:
-
This compound
-
A suitable nucleophile (e.g., an amine, alcohol, or thiol)
-
A non-protic solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Sodium Hydride - NaH or Diisopropylethylamine - DIPEA)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (1.2 equivalents) in anhydrous DMF.
-
If the nucleophile requires deprotonation (like an alcohol or thiol), add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench it by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the final substituted pyrimidine.
Synthetic Workflow and Applications
This compound's utility lies in its capacity to undergo sequential, site-selective reactions. The chlorine atom is generally more reactive towards nucleophilic substitution than the bromine atom. The bromine atom can subsequently be used for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), allowing for the introduction of a wide variety of substituents. This step-wise functionalization is a powerful tool in medicinal chemistry for generating diverse molecular scaffolds.
Caption: Synthetic workflow for the sequential functionalization of this compound.
References
An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine (CAS Number: 57054-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methoxypyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methoxy (B1213986) substituents on the pyrimidine core, allows for selective and sequential chemical modifications. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active molecules, and compounds like this compound are instrumental in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in drug development, supported by detailed experimental protocols and logical workflow diagrams.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The data, compiled from various sources, are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57054-92-9 | [2] |
| Molecular Formula | C₅H₄BrClN₂O | [2] |
| Molecular Weight | 223.5 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | 73–75 °C | [3] |
| Boiling Point | 323.6 ± 22.0 °C (Predicted) | [3] |
| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 15 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2] |
| UV Absorption (λmax) | 231, 268 nm | [2] |
| InChI | 1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | [2] |
| SMILES | ClC1=NC(OC)=C(Br)C=N1 | [2] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
The synthesis involves the selective displacement of one chlorine atom from 5-bromo-2,4-dichloropyrimidine (B17362) with a methoxy group. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, allowing for a regioselective reaction.
Caption: Plausible synthetic pathway for this compound.
Representative Experimental Protocol for Synthesis
This protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
Reactivity and Applications in Synthesis
This compound is a versatile building block due to the differential reactivity of its substituents. The chloro and bromo groups are susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups. This makes it an ideal starting material for generating libraries of pyrimidine derivatives for drug discovery screening.
General Reactivity Scheme
The chloro group at the 2-position and the bromo group at the 5-position can be selectively displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions.
Caption: General reactivity of this compound.
Representative Experimental Protocol for Nucleophilic Substitution
This protocol describes a typical nucleophilic substitution reaction with an amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., propylamine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-bromo-4-methoxypyrimidine derivative.
Role in Drug Discovery
The pyrimidine core is a key pharmacophore in many approved drugs. Halogenated pyrimidines like this compound are particularly valuable as they allow for the exploration of chemical space around this privileged scaffold. For instance, the structurally related 5-bromo-2-chloropyrimidine (B32469) is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist used to treat pulmonary hypertension.[1][4] This highlights the potential of such building blocks in the development of novel therapeutics.
Caption: Role of this compound in drug discovery.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Researchers who synthesize or purchase this compound are advised to perform full analytical characterization to confirm its identity and purity.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
GHS Hazard Statements:
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data for a structurally similar compound, 5-Bromo-4-chloro-2-methoxypyrimidine, as specific GHS data for the title compound is not consistently available.[5]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its multiple reactive sites allow for the creation of diverse molecular architectures based on the pyrimidine scaffold. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known properties, plausible synthetic and reactive methodologies, and its potential role in the drug discovery process. Researchers and scientists can leverage this information to effectively incorporate this compound into their synthetic strategies for developing novel chemical entities.
References
- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound (EVT-332533) | 57054-92-9 [evitachem.com]
- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-4-chloro-2-methoxypyrimidine | C5H4BrClN2O | CID 15620528 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-2-chloro-4-methoxypyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from readily available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Physicochemical Properties
| Property | Value |
| CAS Number | 57054-92-9[1] |
| Molecular Formula | C₅H₄BrClN₂O[1] |
| Molecular Weight | 223.45 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98%[1] |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the conversion of 5-bromouracil (B15302) to the key intermediate, 5-Bromo-2,4-dichloropyrimidine. The subsequent step is a regioselective nucleophilic aromatic substitution on the intermediate to yield the final product.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This procedure details the conversion of 5-bromouracil to the key intermediate, 5-Bromo-2,4-dichloropyrimidine.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 5-Bromo-2,4-dichloropyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromouracil | 190.99 | 30 g | 0.16 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 130 mL | - |
Procedure:
-
To a flask equipped with a reflux condenser and protected from atmospheric moisture, add 5-bromouracil (30 g, 0.16 mole).
-
Carefully add phosphorus oxychloride (130 mL).
-
Heat the mixture to reflux and maintain this temperature for 4 days. During this period, the evolution of HCl gas will be observed, and the reaction mixture will become a homogeneous solution.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride by distillation at atmospheric pressure.
-
Further purify the crude product by distillation under reduced pressure to afford 5-Bromo-2,4-dichloropyrimidine.
Quantitative Data:
| Product | Yield | Boiling Point |
| 5-Bromo-2,4-dichloropyrimidine | 29.7 g (82%) | 85°-90°C / 4 mm Hg[2] |
Step 2: Synthesis of this compound
This procedure outlines the selective methoxylation of 5-Bromo-2,4-dichloropyrimidine at the C4 position to yield the final product. The C4 position is more susceptible to nucleophilic attack due to its electronic environment within the pyrimidine (B1678525) ring.[3]
Reaction Scheme:
Figure 3: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2,4-dichloropyrimidine | 227.87 | 30 g | 0.132 |
| Sodium methoxide | 54.02 | (1.0 equivalent) | 0.132 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
In a round-bottom flask, prepare a solution of sodium methoxide in methanol.
-
Cool the sodium methoxide solution to a controlled low temperature (e.g., 0-10 °C) using an ice bath.
-
Dissolve 5-Bromo-2,4-dichloropyrimidine (30 g) in methanol (50 mL) and add this solution dropwise to the cooled sodium methoxide solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the selective formation of the mono-substituted product.
-
Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain this compound.[4]
Quantitative Data:
While a specific yield for the selective mono-methoxylation is not explicitly documented in the searched literature, the formation of the mono-substituted product is a known outcome in similar reactions with controlled stoichiometry.[4] Careful control of the amount of sodium methoxide (approximately one equivalent) is crucial to favor the desired product over the di-substituted analog.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The reaction involving phosphorus oxychloride evolves HCl gas, which is corrosive and toxic. Ensure proper scrubbing of the off-gas.
This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult the primary literature and perform appropriate safety assessments before undertaking these procedures.
References
An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-4-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms and an electron-donating methoxy (B1213986) group on the pyrimidine (B1678525) core, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity and aromaticity of this compound, focusing on key reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and a discussion of the underlying electronic and steric influences are presented to facilitate its effective utilization in synthetic chemistry.
Introduction
The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules, including approved drugs for various therapeutic areas.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry. This compound serves as a highly valuable intermediate, offering multiple reaction sites for the introduction of molecular diversity.[2][3][4][5][6][7][8] Understanding the relative reactivity of the C-Br and C-Cl bonds, as well as the influence of the methoxy group on the ring's electronic properties, is crucial for designing efficient and selective synthetic routes.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂O | [6] |
| Molecular Weight | 223.46 g/mol | [6] |
| CAS Number | 57054-92-9 | [6] |
| Appearance | White to off-white solid | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in common organic solvents | |
| ¹H NMR (CDCl₃, 300 MHz) of 5-Bromo-2-chloro-4-methoxypyridine | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H) | |
| ¹³C NMR | Not Reported |
Aromaticity
The aromaticity of the pyrimidine ring is a key determinant of its stability and reactivity. The presence of two nitrogen atoms within the ring generally leads to a lower aromatic stabilization energy compared to benzene. The introduction of substituents, both electron-donating (like the methoxy group) and electron-withdrawing (like the halogens), further modulates the aromatic character.
Computational studies on substituted pyrimidines, employing methods such as Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS), have shown that substituents, regardless of their electronic nature, tend to decrease the aromaticity of the pyrimidine ring.[10][11] This decrease in aromaticity can be attributed to the distortion of the π-electron system and increased bond length alternation. While specific NICS values for this compound are not available, the general trend suggests a less aromatic system compared to the parent pyrimidine.
Caption: Logical relationship of substituents and pyrimidine aromaticity.
Reactivity and Key Transformations
The reactivity of this compound is governed by the interplay of the electron-deficient nature of the pyrimidine ring and the electronic and steric effects of its substituents. The primary sites for reaction are the carbon atoms bearing the chloro and bromo substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two ring nitrogens and the halogen atoms makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions generally follows the order C4/C6 > C2.[12] This is attributed to the better stabilization of the Meisenheimer intermediate when the attack occurs at the 4- or 6-position.
In the case of this compound, the chlorine atom is at the C2 position and the bromine at C5. The C2 position is activated by both adjacent nitrogen atoms. The C5 position is generally the least reactive towards SNAr in pyrimidines. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the chloride ion.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound (EVT-332533) | 57054-92-9 [evitachem.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE(880870-13-3) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-chloro-4-methoxypyrimidine. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this and similar chemical entities.
Data Presentation
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of similar pyrimidine (B1678525) structures, such as 2-chloro-4-methoxypyrimidine (B1349098) and 5-bromopyrimidine.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | H-6 |
| ~4.1 | Singlet | 3H | -OCH₃ |
Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent halogen and chloro substituents. The methoxy (B1213986) protons are expected to appear as a sharp singlet in the upfield region.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-4 |
| ~160 | C-2 |
| ~158 | C-6 |
| ~110 | C-5 |
| ~55 | -OCH₃ |
Note: The carbon atoms directly attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation | Relative Abundance |
| 222/224/226 | [M]⁺ (Molecular Ion) | High |
| 207/209/211 | [M - CH₃]⁺ | Moderate |
| 194/196 | [M - CO]⁺ | Low |
| 143/145 | [M - Br]⁺ | Moderate |
| 114 | [M - Br - Cl]⁺ | Low |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and the halogen atoms.
Experimental Protocols
The following are detailed methodologies for obtaining NMR and MS spectra for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using sonication if necessary.
-
The solution should be clear and free of any particulate matter.
2. ¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
The choice of solvent will depend on the ionization technique employed.
2. Ionization Method:
-
Electron Impact (EI): This is a common technique for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.
3. Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for NMR and Mass Spectrometry analysis.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
5-Bromo-2-chloro-4-methoxypyrimidine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-methoxypyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of a variety of bioactive molecules. A comprehensive understanding of its solubility characteristics in organic solvents is fundamental for its efficient utilization in synthetic chemistry, encompassing reaction design, purification processes, and formulation strategies. This technical guide consolidates the available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visually outlines a general workflow for this procedure.
Quantitative Solubility Data
The solubility of this compound has been quantified in several prevalent organic solvents. The data presented in the following table offers a practical reference for solvent selection in both research and developmental stages.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] |
| Ethanol | 15[1][2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16[1] |
Experimental Protocol for Solubility Determination
The "shake flask" method, a widely recognized technique for ascertaining equilibrium solubility, is detailed below. This protocol can be adapted for determining the solubility of this compound in a broad spectrum of organic solvents.
2.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvent (analytical or HPLC grade)
-
Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled orbital shaker or incubator
-
High-speed centrifuge
-
Calibrated analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer)
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Class A volumetric flasks and pipettes
2.2. Procedure
-
Preparation of the Slurry:
-
Weigh a sufficient amount of this compound and add it to a vial containing a precisely known volume of the chosen organic solvent. It is crucial to add an excess of the solid to ensure that a saturated solution is formed at equilibrium.[3]
-
Securely cap the vial to prevent any loss of solvent through evaporation.
-
-
Equilibration:
-
Place the sealed vial into a thermostatically controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a duration sufficient to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, though preliminary experiments may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
Following the equilibration period, cease agitation and allow the vials to remain stationary, permitting the excess solid to sediment.
-
To achieve a clear separation of the supernatant from the undissolved solid, centrifuge the vials at a high rotational speed.
-
-
Sample Collection and Preparation:
-
Carefully extract an aliquot of the clear supernatant using a syringe.
-
To remove any residual particulate matter, immediately pass the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be employed.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve, constructed from a series of standard solutions of known concentrations, should be used for the precise quantification of the analyte.
-
-
Calculation of Solubility:
-
The solubility of the compound is calculated using the following equation: Solubility (mg/mL) = (Concentration of the diluted solution in mg/mL) × (Dilution Factor)
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical progression of the experimental steps for determining the solubility of this compound.
Caption: A flowchart depicting the key stages of the shake-flask method for solubility determination.
Synthetic Pathway of a Precursor
As this compound is a synthetic intermediate, understanding its synthesis is crucial. The diagram below shows a synthetic route to a related precursor, 5-bromo-2-chloropyrimidine.
Caption: A representative synthetic scheme for the preparation of 5-bromo-2-chloropyrimidine.[4]
Conclusion
This technical guide furnishes essential data and methodologies concerning the solubility of this compound in organic solvents. The tabulated quantitative solubility values offer a readily accessible resource for laboratory applications. The detailed experimental protocol, complemented by a clear workflow diagram, provides a robust framework for conducting solubility assessments in diverse solvent systems. A thorough grasp of these solubility characteristics is indispensable for the effective application of this versatile synthetic intermediate in the realms of drug discovery and chemical process development.
References
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-4-methoxypyrimidine is a versatile heterocyclic building block crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic placement of bromo, chloro, and methoxy (B1213986) functional groups on the pyrimidine (B1678525) core allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on its role in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.
Introduction and Physicochemical Properties
This compound, with the CAS Number 57054-92-9, is a halogenated and methoxy-substituted pyrimidine.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the specific functionalization of this compound offers multiple reactive sites for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57054-92-9 | [1][2] |
| Molecular Formula | C5H4BrClN2O | [1] |
| Molecular Weight | 223.46 g/mol | |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) (~15 mg/ml), dimethyl sulfoxide (B87167) (~30 mg/ml), and dimethylformamide. | [1] |
| UV/Vis Absorption | λmax at 231 nm and 268 nm | [1] |
| Stability | Stable under recommended storage conditions (-20°C), with a shelf life exceeding four years. | [1] |
Discovery and History
While a singular, celebrated "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of pyrimidine chemistry and the search for novel bioactive molecules. Its history is one of a valuable intermediate, synthesized to enable the construction of more complex molecular architectures. The compound's utility became apparent as medicinal chemists explored the structure-activity relationships of pyrimidine-based compounds, particularly in the realm of kinase inhibitors.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the construction of the pyrimidine ring followed by functional group manipulations.
Illustrative Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from 5-bromouracil. This pathway involves chlorination followed by methoxylation.
References
An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methoxypyrimidine is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of substituents—a reactive bromine atom, a chlorine atom, and an electron-donating methoxy (B1213986) group on a pyrimidine (B1678525) core—allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the key reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective utilization. The information presented herein is curated to support the synthesis of novel compounds for potential therapeutic applications.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂O | [1][2][3] |
| Molecular Weight | 223.46 g/mol | [1][2][3] |
| Appearance | Typically a crystalline solid | [4] |
| CAS Number | 57054-92-9 | [1][2][3] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). | [1][4] |
| Stability | Stable under recommended storage conditions (-20°C). | [1] |
Key Chemical Transformations
The reactivity of this compound is dominated by the presence of two distinct halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions. The bromine at the 5-position is generally more reactive than the chlorine at the 2-position in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmacologically active compounds.[5]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Adapted from similar substrates):
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | 60 - 95% (estimated based on similar substrates) |
The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into organic molecules.[6] This reaction is typically catalyzed by a combination of palladium and copper complexes.[7]
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol (Adapted from similar substrates):
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (B95107) (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | 25 - 60 °C |
| Typical Yield | 70 - 90% (estimated based on similar substrates) |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position of the pyrimidine ring. This reaction is crucial for the synthesis of many nitrogen-containing bioactive molecules.
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol (Adapted from similar substrates):
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-3 mol%), the phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).[8]
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction Execution: Heat the mixture, typically between 80 and 110 °C, and monitor for completion.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, XPhos Pd G3, RuPhos Pd G3 |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 65 - 90% (estimated based on similar substrates) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. While the 4-position is occupied by a methoxy group, the 2-chloro substituent is susceptible to displacement by strong nucleophiles.
Caption: General scheme for nucleophilic aromatic substitution.
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to neutralize the generated HCl.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.
| Nucleophile | Product Type | Typical Conditions |
| Amines (R₂NH) | 2-Amino-5-bromo-4-methoxypyrimidines | Heat in a polar solvent like ethanol or DMF, often with a base. |
| Alkoxides (RO⁻) | 2-Alkoxy-5-bromo-4-methoxypyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |
| Thiols (RSH) | 5-Bromo-4-methoxy-2-(thioether)pyrimidines | Reaction with a thiol in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the key reactions of this compound, from reaction setup to product isolation and purification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Buy this compound (EVT-332533) | 57054-92-9 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Pyrimidine (B1678525) derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.
5-Bromo-2-chloro-4-methoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The presence of two distinct halogen atoms at positions 2 and 5 of the pyrimidine ring offers the potential for selective functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogens towards palladium-catalyzed cross-coupling reactions compared to their carbocyclic analogues.
These application notes provide a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids. The protocol is designed to favor the reaction at the more reactive C-Br bond at the C5 position, leaving the C-Cl bond at the C2 position intact for potential subsequent transformations. The resulting 5-aryl-2-chloro-4-methoxypyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in cancer.
Principle of the Reaction
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. In the case of this compound, the oxidative addition is expected to occur preferentially at the more reactive carbon-bromine bond.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[1] Therefore, selective coupling at the C5 position of this compound is anticipated under carefully controlled conditions.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate (or oil bath)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-chloro-4-methoxypyrimidine.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids under typical reaction conditions. Yields are representative and may vary depending on the specific boronic acid and optimization of the reaction parameters.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-methoxy-5-phenylpyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-methoxy-5-(4-methoxyphenyl)pyrimidine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 2-chloro-5-(3-fluorophenyl)-4-methoxypyrimidine | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-chloro-4-methoxy-5-(4-(trifluoromethyl)phenyl)pyrimidine | 70-80 |
| 5 | Thiophene-2-boronic acid | 2-chloro-4-methoxy-5-(thiophen-2-yl)pyrimidine | 65-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
The 5-aryl-4-methoxypyrimidine scaffold is a key component of several kinase inhibitors. One of the most important targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The synthesized 5-aryl-2-chloro-4-methoxypyrimidines can serve as intermediates for the development of potent EGFR inhibitors. The diagram below illustrates a simplified overview of the EGFR signaling cascade, a potential target for the synthesized compounds.[2][3][4]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-2-chloro-4-methoxypyrimidine, presents a unique opportunity for selective functionalization due to the presence of two distinct halogen atoms on the pyrimidine (B1678525) core. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for chemoselective amination, providing a strategic advantage in the synthesis of complex molecules.
Chemoselectivity: C5-Br versus C2-Cl
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for the selective Buchwald-Hartwig amination at the C5 position, leaving the C2-chloro substituent intact for potential subsequent transformations. By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved. For coupling at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine (B1218219) ligands are often required.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process begins with the careful preparation of the reaction vessel under an inert atmosphere, followed by the sequential addition of reagents and catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters for Analogous Dihalogenated Heterocycles
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the selective amination of structurally similar dihalogenated heterocycles. This data provides a strong foundation for the successful application of the protocol below. The reactions demonstrate selective amination at the more reactive C-Br bond.
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
Note: The data presented in this table is based on the amination of 5-Bromo-2-chlorobenzo[d]thiazole and serves as a representative guide.[2] Optimization may be required for this compound.
Recommended Experimental Protocol
This protocol is a suggested starting point for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of parameters, particularly the ligand, base, and temperature, may be necessary to maximize the yield of the desired product.
Materials:
-
This compound
-
Amine of choice (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., NaOtBu, Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to 100 °C using a preheated oil bath or heating mantle. Maintain the reaction at this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2-chloro-4-methoxypyrimidin-5-amine.
Troubleshooting Common Issues
The successful execution of the Buchwald-Hartwig amination can be affected by several factors. Below is a troubleshooting guide for common issues.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
Synthesis of Kinase Inhibitors with 5-Bromo-2-chloro-4-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine (B94841) core of ATP and its ability to form key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of the pyrimidine ring is a critical aspect of designing potent and selective kinase inhibitors. 5-Bromo-2-chloro-4-methoxypyrimidine is a versatile and valuable building block in this endeavor. Its distinct reactive sites—the chloro group at the 2-position, the bromo group at the 5-position, and the methoxy (B1213986) group at the 4-position—allow for a range of synthetic transformations to generate diverse libraries of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a starting material. It is intended to guide researchers in the strategic design and synthesis of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.
Synthetic Strategies and Key Reactions
The chemical versatility of this compound allows for a variety of synthetic transformations, primarily centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine atom at the C2 position is susceptible to displacement by nucleophiles, while the bromine atom at the C5 position is amenable to cross-coupling reactions like the Suzuki-Miyaura coupling. This differential reactivity enables a sequential and controlled introduction of various substituents to build molecular complexity and fine-tune the pharmacological properties of the target kinase inhibitors.
A general synthetic workflow for the preparation of a 2,4,5-trisubstituted pyrimidine library from this compound is depicted below. This strategy typically involves an initial nucleophilic substitution at the C2 position, followed by a Suzuki coupling at the C5 position.
General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to furnish the corresponding 2-amino-5-bromo-4-methoxypyrimidine derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine (B6355638) derivative) (1.0 - 1.2 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), potassium carbonate) (1.5 - 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, isopropanol)
-
Standard reaction, work-up, and purification equipment
Procedure (Conventional Heating):
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent.
-
Add the amine nucleophile (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
Procedure (Microwave Irradiation):
-
In a microwave reactor vial, combine this compound (1.0 equivalent), the amine nucleophile (1.0 - 1.2 equivalents), and the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in the conventional heating method.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a 2-amino-5-bromo-4-methoxypyrimidine derivative with an arylboronic acid.
Materials:
-
2-Amino-5-bromo-4-methoxypyrimidine derivative (from Protocol 1)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene, DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard reaction, work-up, and purification equipment
Procedure:
-
To a dry reaction flask, add the 2-amino-5-bromo-4-methoxypyrimidine derivative (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Targeted Signaling Pathways and Data Presentation
Derivatives of the 2,4-diaminopyrimidine (B92962) scaffold have shown significant inhibitory activity against a range of kinases, including Aurora kinases, which are crucial for cell cycle regulation. The following data summarizes the in vitro anti-proliferative activities of a series of 2,4-diaminopyrimidine derivatives, including a 5-bromo substituted compound, against several cancer cell lines.
Table 1: Anti-proliferative Activity of Representative 2,4-Diaminopyrimidine Derivatives (IC50 in µM) [1][2]
| Compound | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 11c * | 0.5 - 4.0 | - | - |
| 12a | 12.05 ± 0.45 | 1.31 ± 0.41 | 20.53 ± 6.13 |
| VX-680 (Tozasertib) | - | - | - |
*Compound 11c is 4-((5-bromo-4-(cyclopentylamino)-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamidepyrimidine.
Table 2: In Vitro Kinase Inhibitory Activity of Representative 2,4-Diaminopyrimidine Derivatives (IC50 in nM) [1]
| Compound | Aurora A | Aurora B |
| 11c * | >35-fold selective for Aurora A over Aurora B | - |
| 12a | 309 | 293 |
*Compound 11c is 4-((5-bromo-4-(cyclopentylamino)-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamidepyrimidine.
Aurora Kinase Signaling Pathway
Aurora kinases (A and B) are key regulators of mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately cell death, making them attractive targets for cancer therapy.
Inhibition of Aurora Kinase signaling by 5-bromopyrimidine derivatives.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient construction of diverse libraries of 2,4,5-trisubstituted pyrimidines. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this scaffold and to develop potent and selective inhibitors of key kinases implicated in various diseases. Further optimization of the synthetic routes and in-depth structure-activity relationship studies will be crucial in advancing these compounds towards clinical development.
References
Application Notes: 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 5-Bromo-2-chloro-4-methoxypyrimidine as a key intermediate in the synthesis of novel pyrimidone derivatives with potent anti-HIV activity. The described compounds function as selective cytotoxic agents against HIV-infected cells, presenting a promising avenue for the development of new antiretroviral therapies.
Introduction
This compound is a versatile heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its utility in antiviral drug discovery is highlighted by its incorporation into pyrimidone derivatives that exhibit a dual mechanism of action against the Human Immunodeficiency Virus (HIV). These compounds not only act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) but also induce targeted apoptosis in HIV-infected cells. This targeted cytotoxicity is achieved through the activation of viral protease within infected cells, leading to their selective elimination.[1]
Synthetic Application: Synthesis of Pyrimidone Derivatives as Anti-HIV Agents
This compound serves as a crucial starting material for the construction of a polysubstituted pyrimidine (B1678525) core. A representative synthetic pathway involves the initial preparation of this key intermediate, followed by a series of substitutions to build the final pyrimidone derivative.
A key application is in the synthesis of pyrimidone derivatives that are selective cytotoxic agents against HIV-infected cells.[1] The general synthetic approach is outlined below.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 5-bromo-2,4-dichloropyrimidine (B17362).
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (MeONa)
-
Nitrogen gas
Equipment:
-
5000-mL 4-necked round-bottom flask
-
Stirring apparatus
-
Cooling bath (0°C)
-
Rotary evaporator
Procedure:
-
Purge a 5000-mL 4-necked round-bottom flask with nitrogen and maintain an inert atmosphere.
-
To the flask, add 5-bromo-2,4-dichloropyrimidine (160 g, 702.14 mmol) and methanol (3200 mL).
-
Cool the mixture to 0°C with stirring.
-
Slowly add sodium methoxide (126.8 g, 1.00 equiv) to the solution at 0°C.
-
Stir the resulting solution at 0°C for 1 hour.
-
After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to yield this compound.
Protocol 2: General Synthesis of a Pyrimidone Anti-HIV Agent
This protocol outlines a representative multi-step synthesis of a final pyrimidone compound starting from an intermediate derived from this compound. For the purpose of this note, we will refer to a representative final compound from the patent WO2020131597A1, herein designated as "Compound X". The synthesis involves Suzuki coupling and nucleophilic substitution reactions.
Step 1: Suzuki Coupling
The bromine at the 5-position of a pyrimidine intermediate (derived from this compound) is subjected to a Suzuki coupling with a suitable boronic acid or ester.
Step 2: Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyrimidine ring is displaced by an appropriate amine nucleophile. This is a common strategy to introduce diversity and modulate the biological activity of the final compounds.
Step 3: Deprotection and Final Modification
Any protecting groups are removed, and further chemical modifications may be performed to yield the final active pharmaceutical ingredient.
Quantitative Data
The antiviral activity of the synthesized pyrimidone derivatives is typically evaluated in cell-based assays. The following table summarizes representative data for compounds of this class, as described in patent WO2020131597A1.
| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Compound X | 0.01 - 1 | > 10 | > 10 - > 1000 |
Note: The data presented is a representative range for this class of compounds as detailed in the source patent. "Compound X" is a placeholder for a specific example from the patent.
Mechanism of Action and Signaling Pathway
The pyrimidone derivatives synthesized from this compound exhibit a dual mechanism of action against HIV:
-
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[1][2]
-
Targeted Cytotoxicity in HIV-Infected Cells: A key feature of this class of compounds is their ability to selectively kill HIV-infected cells.[1] This is achieved by inducing premature activation of the HIV protease within the infected cell. The activated protease then cleaves host cell proteins, leading to apoptosis (programmed cell death) of the infected cell. This targeted killing of virus-producing cells is a novel approach to anti-HIV therapy.[1]
Visualizations
References
Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methoxypyrimidine is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel agrochemicals. Its distinct chemical architecture, featuring a pyrimidine (B1678525) core with strategically positioned bromo, chloro, and methoxy (B1213986) substituents, offers a unique platform for synthetic diversification. The differential reactivity of the chlorine at the 2-position (susceptible to nucleophilic substitution) and the bromine at the 5-position (amenable to cross-coupling reactions) allows for the regioselective introduction of various pharmacophores. This enables the generation of diverse libraries of pyrimidine derivatives with potential herbicidal, fungicidal, and insecticidal activities. These application notes provide an overview of its utility, quantitative biological data for select derivatives, detailed experimental protocols, and visualizations of relevant biochemical pathways.
Data Presentation
The following tables summarize the biological activities of representative agrochemical derivatives synthesized from 5-bromo-pyrimidine precursors.
Table 1: Insecticidal and Fungicidal Activity of a 5-Bromo-pyrimidin-4-amine Derivative
| Compound ID | Target Organism | Biological Activity | Value | Reference Compound | Reference Value |
| U8 | Mythimna separata (Armyworm) | LC₅₀ (mg/L) | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |
| U8 | Pseudoperonospora cubensis (Downy Mildew) | EC₅₀ (mg/L) | 30.79 ± 2.21 | Azoxystrobin | 3.18 ± 0.21 |
Compound U8: 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine[1]
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-5-bromopyrimidine (B111901) Derivatives
This protocol describes a general method for the synthesis of 4-amino-5-bromopyrimidine derivatives from this compound, which can be synthesized from commercially available precursors. The 2-chloro group is displaced by an amine, and the 4-methoxy group is subsequently converted to an amino group.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide, ammonia in methanol)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Nucleophilic Substitution of the 2-Chloro Group:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.
-
Add the desired amine (1.1 equivalents) and a base (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
-
-
Conversion of the 4-Methoxy Group to a 4-Amino Group:
-
Dissolve the purified intermediate from the previous step in a sealed reaction vessel with a solution of ammonia (e.g., 7N ammonia in methanol).
-
Heat the mixture at a temperature ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the final 4-amino-5-bromopyrimidine derivative by column chromatography or recrystallization.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Herbicide Bioassay - Acetolactate Synthase (ALS) Inhibition
This protocol provides a method for evaluating the herbicidal activity of compounds targeting the acetolactate synthase (ALS) enzyme.[2][3]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Susceptible plant species (e.g., Brassica juncea - oriental mustard)
-
Herbicide-free soil
-
Growth containers (e.g., small pots or bioassay bags)
-
Controlled environment growth chamber or greenhouse
-
Ruler for root length measurement
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water. A small amount of surfactant may be added to aid in dispersion.
-
Soil Treatment: Thoroughly mix the test solutions with a known amount of herbicide-free soil to achieve the desired final concentrations. A control group with untreated soil should be included.
-
Planting: Fill the growth containers with the treated and untreated soil. Plant a predetermined number of seeds of the indicator plant in each container.
-
Growth Conditions: Place the containers in a controlled environment with adequate light, temperature, and humidity for a specified period (e.g., 3-7 days).
-
Assessment: After the incubation period, carefully remove the plants from the soil and wash the roots. Measure the root length of the seedlings.
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration compared to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
Protocol 3: Fungicide Bioassay - Ergosterol (B1671047) Biosynthesis Inhibition
This protocol outlines a method to assess the in vitro antifungal activity of compounds that may inhibit ergosterol biosynthesis.[4][5]
Materials:
-
Test compounds dissolved in DMSO.
-
Fungal pathogen (e.g., Botrytis cinerea, Pseudoperonospora cubensis).
-
Growth medium (e.g., Potato Dextrose Agar - PDA, or a liquid medium like RPMI-1640).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Standard antifungal agent (e.g., a known ergosterol biosynthesis inhibitor like a triazole).
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in sterile water or saline.
-
Preparation of Test Plates: In a 96-well plate, prepare serial dilutions of the test compounds in the liquid growth medium. Include a positive control (standard antifungal) and a negative control (no compound).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for a period of 24-72 hours.
-
Assessment: Determine the fungal growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of fungal growth).
Signaling Pathways and Mechanisms of Action
Herbicidal Action: Inhibition of Amino Acid Biosynthesis
Many pyrimidine-based herbicides function by inhibiting key enzymes in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine).
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in this biosynthetic pathway. Its inhibition leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway in plants. Inhibition of this enzyme disrupts the production of pyrimidines, which are essential components of DNA and RNA, thereby arresting cell growth and leading to plant death.[6]
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine herbicides.
Fungicidal Action: Disruption of Fungal Cell Membranes
A common mode of action for pyrimidine-based fungicides is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
-
Ergosterol Biosynthesis Inhibition: By inhibiting key enzymes in the ergosterol biosynthesis pathway, these fungicides disrupt the integrity and function of the fungal cell membrane. This leads to leakage of cellular contents and ultimately, cell death.
Caption: Inhibition of Ergosterol Biosynthesis by pyrimidine fungicides.
Workflow for Agrochemical Discovery
The following diagram illustrates a typical workflow for the discovery and development of novel agrochemicals starting from this compound.
References
- 1. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihydroorotate dehydrogenase as a herbicide target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including anticancer and antiviral agents. The strategic functionalization of the pyrimidine ring is crucial for the development of novel therapeutics. 5-Bromo-2-chloro-4-methoxypyrimidine is a versatile and highly valuable building block in this endeavor. Its unique substitution pattern, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective, sequential palladium-catalyzed cross-coupling reactions. This enables the controlled introduction of diverse molecular fragments, facilitating the exploration of chemical space in drug discovery programs.
The differential reactivity of the C-Br and C-Cl bonds is the key to the selective functionalization of this substrate. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Consequently, the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for selective coupling at the C5 position while leaving the C2-chloro substituent available for subsequent transformations. This application note provides detailed protocols and quantitative data for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, focusing on the selective functionalization at the C5 position.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound. These data are compiled from literature precedents and serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | THF | 80 | 16 | 82 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | DMF | 50 | 8 | 95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Acetonitrile | 70 | 16 | 84 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-chloro-4-methoxy-5-phenylpyrimidine.
Materials:
-
This compound (1.0 mmol, 223.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-(2-chloro-4-methoxypyrimidin-5-yl)morpholine.
Materials:
-
This compound (1.0 mmol, 223.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, followed by this compound, morpholine, and NaOtBu.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 18 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 2-chloro-4-methoxy-5-(phenylethynyl)pyrimidine.
Materials:
-
This compound (1.0 mmol, 223.5 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 0.122 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.279 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF, triethylamine, and phenylacetylene.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methoxypyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of two distinct halogen substituents at the C2 and C5 positions, along with a methoxy (B1213986) group at C4, offers multiple avenues for functionalization.
The primary mode of reaction for this substrate is nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group at the 2-position by a variety of nucleophiles. The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C5 position due to the electronic activation by the two adjacent nitrogen atoms. This regioselectivity allows for the selective introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and materials science.
Applications in Drug Discovery and Medicinal Chemistry
The functionalization of the this compound core through nucleophilic substitution opens up a vast chemical space for the synthesis of compound libraries. The resulting 2-substituted-5-bromo-4-methoxypyrimidine derivatives are key intermediates in the preparation of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and other therapeutic agents. The ability to introduce various amine, thiol, and alkoxy moieties at the C2 position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
General Reaction Scheme
The nucleophilic substitution reaction on this compound typically proceeds by the displacement of the chloride at the C2 position.
Caption: General scheme of nucleophilic substitution at the C2 position.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, NMP, or Acetonitrile)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile and the base to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired 2-amino-5-bromo-4-methoxypyrimidine (B581935) derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general procedure for the reaction of this compound with thiols.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Base (e.g., NaH, K2CO3, or Et3N) (1.2 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile and the anhydrous solvent.
-
Cool the mixture in an ice bath and add the base portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-thioether-5-bromo-4-methoxypyrimidine derivative.
Protocol 3: Reaction with Alcohol Nucleophiles (Alkoxides)
This protocol provides a general method for the synthesis of 2-alkoxy-5-bromo-4-methoxypyrimidines.
Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (can be used as solvent or 1.5 - 3.0 eq in an inert solvent)
-
Strong base (e.g., NaH, Na, or K) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF or Dioxane, if the alcohol is not the solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ. If using a non-alcoholic solvent, add the alcohol and then the base.
-
Stir the mixture until the base has completely reacted.
-
Add this compound to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-alkoxy-5-bromo-4-methoxypyrimidine.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. These are illustrative examples, and actual results may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile (Example) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 2-(Phenylamino)-5-bromo-4-methoxypyrimidine | Dioxane | K2CO3 | 100 | 12 | 85-95 |
| Benzyl Mercaptan | 2-(Benzylthio)-5-bromo-4-methoxypyrimidine | Acetonitrile | K2CO3 | 25 | 4 | 90-98 |
| Sodium Methoxide | 2,4-Dimethoxy-5-bromopyrimidine | Methanol | NaOMe | 65 | 6 | 80-90 |
Experimental Workflow
Caption: A typical workflow for nucleophilic substitution reactions.
Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving 5-Bromo-2-chloro-4-methoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug development due to its potential for selective functionalization at multiple positions. These notes offer a guide to key reaction types, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to facilitate experimental design and execution.
Overview of Reactivity
This compound offers two primary sites for substitution: the C2-chloro and the C5-bromo positions. The electron-deficient nature of the pyrimidine (B1678525) ring activates both halogen atoms towards nucleophilic attack and oxidative addition to palladium catalysts.
Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position is generally more reactive than the C2-chloro position, allowing for selective functionalization at C5. However, under forcing conditions, or with specific catalyst systems, reactions at the C2 position can occur. The C2 position is also highly susceptible to direct nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are expected to proceed selectively at the more reactive C5-bromo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.
Generalized Protocol:
A general protocol for the Suzuki-Miyaura coupling of a bromo-chloro-heterocycle with an arylboronic acid is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Chloro-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene (B28343)/H₂O | 100 | 8 | ~90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is expected to be selective for the C5-bromo position of this compound.
Generalized Protocol:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Related Bromo-Chloro-Heterocycles
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This provides a complementary method for functionalization, often at a different position than the palladium-catalyzed reactions.
Generalized Protocol for Amination:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 3: Representative Conditions for SNAr with Amines on Related Chloro-Pyrimidines
| Entry | Nucleophile | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Piperidine | Ethanol | - | Reflux | 4 | ~95 | | 2 | Morpholine | Isopropanol | Et₃N (1.5) | Reflux | 6 | ~90 | | 3 | Aniline | DMF | K₂CO₃ (2.0) | 120 | 12 | ~80 |
Note: The data in this table is based on reactions with structurally similar chloro-pyrimidines and should be considered as a starting point for optimization.
Stille Coupling
The Stille coupling reaction provides another avenue for C-C bond formation, utilizing organostannane reagents. Similar to other palladium-catalyzed reactions, this is expected to be selective for the C5-bromo position.
Generalized Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and typically filtered through a pad of celite to remove palladium residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Table 4: Representative Conditions for Stille Coupling of Related Bromo-Heterocycles
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | ~70-80 |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | ~75-85 |
| 3 | (Tributylstannyl)acetylene | Pd₂(dba)₃/P(furyl)₃ (2/4) | Dioxane | 90 | 8 | ~60-70 |
Note: The data in this table is based on reactions with structurally similar bromo-heterocycles and should be considered as a starting point for optimization. Organostannanes are toxic and should be handled with appropriate safety precautions.
Conclusion
This compound is a valuable synthetic intermediate that allows for selective functionalization through a variety of modern synthetic methodologies. The protocols and data presented in these application notes, based on established procedures for analogous compounds, provide a solid foundation for researchers to develop efficient and selective syntheses of novel pyrimidine derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.
Derivatization of 5-Bromo-2-chloro-4-methoxypyrimidine for SAR Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 5-Bromo-2-chloro-4-methoxypyrimidine, a versatile scaffold for the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies. The presence of three distinct functional groups—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methoxy (B1213986) group at the 4-position—offers multiple avenues for chemical modification, enabling the exploration of a diverse chemical space to optimize biological activity.
Application Notes
The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology.[1] The strategic derivatization of the this compound core can lead to the discovery of potent and selective inhibitors of various biological targets, such as protein kinases. SAR studies on substituted pyrimidines have revealed that modifications at the 2, 4, and 5-positions significantly influence their biological activity.[1]
Key Derivatization Strategies for SAR Studies:
-
Substitution at the 5-position (Suzuki-Miyaura Coupling): The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can probe interactions with hydrophobic pockets in the target protein and modulate the electronic properties of the pyrimidine ring. Functionalization at C5 via Suzuki coupling has been shown to enhance target specificity.
-
Substitution at the 2- and 4-positions (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom at the C2 position and the methoxy group at the C4 position are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates these reactions. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines. The introduction of various amines, anilines, and other nucleophiles at these positions can establish key hydrogen bond interactions within the active site of a target protein, significantly impacting potency and selectivity. Studies on 2,4-diaminopyrimidine (B92962) derivatives have identified them as potent inhibitors of various kinases.
-
Substitution at the 2-position (Buchwald-Hartwig Amination): The chlorine atom at the C2 position can also be targeted for C-N bond formation via the Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly versatile and allows for the introduction of a broad range of primary and secondary amines, which is crucial for exploring the SAR of the 2-aminopyrimidine (B69317) scaffold.
The combination of these derivatization strategies allows for a systematic exploration of the chemical space around the pyrimidine core, leading to a comprehensive understanding of the SAR and the identification of lead compounds with improved therapeutic potential.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. These protocols are based on established methodologies for structurally related compounds and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the 5-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Representative Data for Suzuki Coupling of a Related Halogenated Pyrimidine:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 51 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Not specified |
Note: The yields are for the reaction of 2,4-dichloropyrimidine (B19661) and are provided as a reference.[2]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
This protocol describes a general procedure for the nucleophilic aromatic substitution of the methoxy group at the 4-position of this compound with an amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Base (e.g., DIPEA, 1.5 equivalents)
-
Solvent (e.g., EtOH, n-BuOH, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a reaction flask, add this compound (1 equivalent) and the solvent.
-
Add the amine (1.1 equivalents) and the base (1.5 equivalents).
-
Heat the reaction mixture to reflux (80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Representative Data for SNAr of a Related Dichloropyrimidine:
| Entry | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethylamine | CHCl₃ | 40 | Moderate to Excellent |
| 2 | Triethylamine | CHCl₃ | 40 | Moderate to Excellent |
Note: The yields are for the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) and are provided as a reference.[3]
Protocol 3: Buchwald-Hartwig Amination at the 2-Position
This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the 2-chloro position of a 5-bromo-4-substituted-aminopyrimidine derivative (obtained from Protocol 2).
Materials:
-
5-Bromo-2-chloro-4-substituted-aminopyrimidine
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube, add the palladium precursor (2 mol%) and the ligand (4 mol%).
-
Evacuate and backfill with inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the 5-Bromo-2-chloro-4-substituted-aminopyrimidine (1 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical workflow for SAR studies using the derivatized pyrimidine library.
References
Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-methoxypyrimidine is a versatile, halogenated heterocyclic building block crucial for synthesizing a diverse range of more complex heterocyclic compounds. Its unique substitution pattern, featuring a reactive bromine atom at the C5 position, a chlorine atom at the C2 position, and a methoxy (B1213986) group at the C4 position, allows for selective and sequential functionalization. This attribute makes it a valuable precursor in the fields of medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds under various palladium-catalyzed cross-coupling conditions enables chemists to introduce a variety of substituents at specific positions on the pyrimidine (B1678525) core.
This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. Additionally, it explores the application of pyrimidine derivatives in drug discovery, with a focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
Key Reactions and Applications
The two halogen atoms on the pyrimidine ring exhibit different reactivities, which can be exploited for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective reactions at the C5 position, leaving the C2 position available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction with boronic acids or esters is expected to proceed selectively at the more reactive C5 position, displacing the bromide.[1][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 80-90 |
| 3 | (3-Thienyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 75-85 |
Note: Yields are estimated based on typical outcomes for similar 5-bromopyrimidine (B23866) derivatives due to the lack of specific published data for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if applicable, the ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling provides an alternative method for C-C bond formation, utilizing organostannane reagents. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to be regioselective at the C5 position.
Table 2: Representative Conditions for Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |
| 2 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 80 | 18 | 70-80 |
| 3 | (Tributylstannyl)ethyne | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 6 | 75-85 |
Note: Yields are estimated based on typical outcomes for similar 5-bromopyrimidine derivatives due to the lack of specific published data for this compound.
Experimental Protocol: Stille Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additives (e.g., CuI).
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride (B91410) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For this compound, selective amination can be achieved at either the C5 or C2 position depending on the reaction conditions, although reaction at the more labile C-Br bond is generally favored under standard conditions.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 85-95 |
Note: Yields are estimated based on typical outcomes for similar 5-bromopyrimidine derivatives due to the lack of specific published data for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BINAP, 0.015 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 3 mL) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Application in Drug Discovery: VEGFR-2 Inhibition
Pyrimidine derivatives are a common scaffold in many biologically active compounds, including kinase inhibitors used in cancer therapy. One important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a well-established anti-cancer strategy. While no direct synthesis of a VEGFR-2 inhibitor from this compound has been found in the literature, the pyrimidine core is a key feature of many such inhibitors. The functionalization of this starting material through the reactions described above provides a pathway to novel pyrimidine-based VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex halogenated heterocyles. The differential reactivity of its two halogen substituents allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, based on established methodologies for similar substrates, provide a strong foundation for researchers to develop robust synthetic routes to novel pyrimidine derivatives. The application of such compounds as potential VEGFR-2 inhibitors highlights the importance of this starting material in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and potent biologically active molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 5-Bromo-2-chloro-4-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a Suzuki coupling?
A1: Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position.[2] This allows for selective mono-arylation at the C5 position under standard conditions. Coupling at the less reactive C2-chloro position would require a subsequent reaction under more forcing conditions, likely involving a more active catalyst system and higher temperatures.
Q2: What are the recommended starting conditions for the initial coupling at the C5-Bromo position?
A2: For a successful initial coupling, a robust and well-chosen set of reaction parameters is crucial. The following table outlines reliable starting points for your optimization experiments.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common, reliable starting point for C-Br couplings.[3][4] Pd(dppf)Cl₂ is also highly effective and often used for heteroaromatic substrates.[5] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf (comes with catalyst) | For the more reactive C-Br bond, standard phosphine (B1218219) ligands are often sufficient. More advanced ligands may be reserved for the C-Cl coupling.[1] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and effective base.[6] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial in preventing side reactions and promoting transmetalation.[3][4] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[3] Solvents must be thoroughly degassed. |
| Temperature | 80-100 °C | This temperature range is generally sufficient for coupling with aryl bromides without causing significant degradation of reagents.[6][7] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) active catalyst is highly sensitive to oxygen and requires a rigorously maintained inert atmosphere to prevent deactivation.[8][9] |
Q3: What are the primary side reactions to watch for and how can they be minimized?
A3: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[8][10]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and the presence of excess water or base.[8] To minimize this, use fresh, high-purity boronic acids, avoid unnecessarily high temperatures, and use the recommended stoichiometry of base. Storing boronic acids in a cool, dry, and dark place is crucial.[8]
-
Homocoupling: This is the coupling of two boronic acid molecules. It can become significant if the transmetalation step is slow. Ensuring an efficient catalyst system and proper stoichiometry can reduce its occurrence.[8]
-
Dehalogenation: The starting material may be reduced, replacing a halogen with hydrogen. This can be caused by hydride impurities in the solvent or by certain bases. Using pure, anhydrous solvents and selecting a non-reducing base like K₃PO₄ or Cs₂CO₃ can help.[9]
Q4: Can microwave irradiation be used to improve the reaction yield and time?
A4: Yes, microwave-assisted Suzuki couplings can be highly effective. Microwave heating often leads to dramatically shorter reaction times (e.g., 15-20 minutes instead of several hours) and can improve yields, sometimes even with lower catalyst loading.[8][11] It is an excellent strategy to consider, especially for more challenging couplings like those involving the C-Cl bond or sterically hindered substrates.[11]
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause(s) | Recommended Action(s) |
| Is my catalyst active? | Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[9] Poor Catalyst Quality: The catalyst may be old or degraded. | Ensure Inert Atmosphere: Thoroughly degas your solvents (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of nitrogen or argon throughout the setup and reaction.[8] Use Fresh Catalyst: Use a fresh bottle of catalyst or consider a more robust pre-catalyst (e.g., a Buchwald pre-catalyst) for difficult couplings.[10] |
| Are my reagents optimal? | Suboptimal Components: The combination of catalyst, ligand, base, and solvent is critical and highly interdependent.[8] Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation).[8] The base may be hydrated or clumpy, leading to poor reproducibility.[9] | Systematic Screening: If the initial conditions fail, perform a systematic screening of reaction parameters. Refer to the "Parameter Screening Guide" table below. Verify Reagent Quality: Use fresh, high-purity boronic acid. Ensure your base is finely powdered and anhydrous. Use anhydrous, peroxide-free solvents.[9] |
| Is the reaction temperature correct? | Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier, especially for the less reactive C-Cl bond. | Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Consider Microwave Heating: Use a microwave reactor to achieve higher temperatures rapidly and uniformly, which can significantly improve yields for sluggish reactions.[11] |
Problem: Significant Side Product Formation
| Question | Possible Cause(s) | Recommended Action(s) |
| Why am I seeing dehalogenation of my starting material? | Hydride Source: The aryl-palladium intermediate may be reacting with a hydride source from the solvent or base.[9] | Change Base: Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[9] Purify Solvents: Ensure solvents are anhydrous and free of impurities. |
| How can I reduce boronic acid homocoupling? | Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, homocoupling is more likely.[8] | Optimize Catalyst System: Switch to a more active catalyst/ligand combination that promotes faster transmetalation. Buchwald-type ligands (e.g., SPhos, XPhos) are excellent for this.[3][6] |
Parameter Screening Guide for Optimizing C-Cl Coupling
After successful coupling at the C5-Bromo position, functionalizing the C2-Chloro position will require more vigorous conditions. The following table provides guidance for optimizing this more challenging transformation.
| Parameter | Condition 1 (Standard) | Condition 2 (More Forcing) | Condition 3 (Advanced) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | A Buchwald Pre-catalyst (e.g., XPhos-Pd-G3) |
| Ligand | PPh₃ | P(t-Bu)₃ | XPhos or SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature | 100 °C | 110 °C | 100-120 °C (or Microwave) |
| Expected Outcome | Low to moderate yield. C-Cl bonds are less reactive.[8] | Improved yield. Stronger base and more electron-rich ligand facilitate the reaction.[6] | Potentially high yield. Advanced catalyst systems are designed for challenging substrates like aryl chlorides.[10][12] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 2:1 v/v).[11]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring for the specified time and temperature (e.g., 15 minutes at 100 °C).[11]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in Protocol 1.[11]
Visualizations
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision-making workflow for troubleshooting low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-methoxypyrimidine. The focus is on preventing the common side reaction of homocoupling in various cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in reactions with this compound?
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of cross-coupling reactions with this compound, this can manifest in two primary ways: the formation of a symmetrical bipyrimidine from two molecules of the starting material, or the formation of a biaryl/dialkyne from the coupling of two molecules of the organometallic or alkyne reagent. This side reaction consumes valuable starting materials and reagents, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.
Q2: Which of the halogen atoms on this compound is more reactive in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F.[1] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for selective cross-coupling at the C5 position, leaving the C2 chloro-substituent available for subsequent functionalization. However, achieving high selectivity requires careful optimization of reaction conditions to prevent competitive reactions at the C-Cl bond or undesired side reactions.
Q3: What are the primary causes of homocoupling in these reactions?
Several factors can promote homocoupling:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[2]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes involve the homocoupling of the organometallic reagent.[3]
-
High Temperatures: Elevated reaction temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling reaction.[3]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Ligands that are not sufficiently bulky or electron-rich may not effectively promote the reductive elimination step of the desired product, allowing for side reactions to occur.
-
Base Selection: The choice of base can influence the stability of the catalyst and the coupling partners. In some cases, certain bases can promote the decomposition of the organometallic reagent, leading to homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses common issues encountered during cross-coupling reactions with this compound and provides strategies to minimize the formation of homocoupling byproducts.
Issue 1: Significant formation of homocoupled byproduct from the organometallic reagent (e.g., in Suzuki or Stille reactions).
| Potential Cause | Troubleshooting & Optimization Strategy |
| Oxygen in the reaction mixture | Implement rigorous degassing of solvents and the reaction mixture. A common method is to sparge with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst.[2] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step that can lead to homocoupling.[3] Alternatively, add a mild reducing agent like potassium formate (B1220265) to the reaction mixture when using a Pd(II) precatalyst. |
| Inappropriate ligand | Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[3] |
| High reaction temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate to disfavor side reactions.[3] |
| Slow transmetalation step | Ensure the chosen base is effective for the specific organometallic reagent used. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. |
Issue 2: Formation of symmetrical bipyrimidine (homocoupling of this compound).
| Potential Cause | Troubleshooting & Optimization Strategy |
| High catalyst loading | While a sufficient amount of catalyst is necessary, excessive loading can sometimes lead to an increased rate of side reactions. Try reducing the catalyst loading in small increments. |
| Prolonged reaction time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor homocoupling. |
| Suboptimal solvent | The solvent can influence the stability of the catalytic species. A solvent screen with common choices like dioxane, toluene, or DMF may be beneficial. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings with this compound, designed to minimize homocoupling. Note: These are starting points and should be optimized for specific substrates.
Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol aims for selective coupling at the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of this compound
This protocol is designed to minimize the homocoupling of the terminal alkyne (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
CuI (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables present data for analogous bromochloropyrimidine systems to illustrate the impact of different reaction parameters on product yield and the formation of homocoupling byproducts.
Table 1: Influence of Catalyst and Ligand on Suzuki Coupling of a Bromochloropyrimidine Analog
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 15 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 | 5 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 90 | 92 | <2 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90 | <3 |
Data is representative and compiled based on general principles and outcomes for similar substrates.
Table 2: Effect of Reaction Conditions on Sonogashira Coupling of a Bromopyrimidine Analog
| Entry | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Alkyne Homocoupling (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 88 | 7 |
| 2 | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 75 | 20 |
| 3 | Pd(PPh₃)₂Cl₂ | - | DIPEA | DMF | 50 | 70 | <5 |
| 4 | Pd(OAc)₂/PPh₃ | CuI | TEA | THF | 25 | 82 | 12 |
Data is representative and compiled based on general principles and outcomes for similar substrates.
Visualizations
Caption: A generalized experimental workflow for minimizing homocoupling in cross-coupling reactions.
Caption: A logical troubleshooting guide for addressing homocoupling issues in cross-coupling reactions.
References
Troubleshooting low conversion rates in pyrimidine coupling reactions
Welcome to the technical support center for pyrimidine (B1678525) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrimidine-containing compounds. Here, you will find troubleshooting guides and frequently asked questions to help you overcome low conversion rates and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki coupling of chloropyrimidines?
Low yields in the Suzuki coupling of chloropyrimidines often stem from a few key areas. Suboptimal reaction components, including the palladium source, ligand, base, and solvent, can lead to poor catalytic activity. Catalyst deactivation is another common issue, as the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit its function.[1] Additionally, chloropyrimidines are generally less reactive than their bromo or iodo counterparts, which can result in sluggish or incomplete reactions.[1] Side reactions such as protodeboronation of the boronic acid and homocoupling can also consume starting materials and reduce the desired product's yield.[1][2]
Q2: I am observing incomplete conversion in the Buchwald-Hartwig amination of my aminopyrimidine. How can I improve the reaction efficiency?
Incomplete conversion in Buchwald-Hartwig aminations of aminopyrimidines can be due to several factors. Catalyst inhibition by the aminopyrimidine product, which can bind to the palladium center, is a frequent cause. The choice of an appropriate ligand is crucial to mitigate this. Steric hindrance, either from the amine or the pyrimidine substrate, can also slow down the reaction. Additionally, the selection of the base is critical; while strong bases can be effective, they might also promote side reactions.[3] Lastly, ensuring anhydrous conditions is important, as water can interfere with the catalytic cycle.[3]
Q3: My Sonogashira coupling reaction with a halopyrimidine is not working. What are the initial checks I should perform?
When a Sonogashira reaction fails, the first things to check are the catalyst, reagent quality, and reaction conditions.[4] Ensure your palladium catalyst and copper co-catalyst are active and have not degraded. The use of anhydrous and anaerobic (oxygen-free) conditions is critical, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[4][5] This can be achieved by properly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4]
Q4: Can microwave irradiation improve my pyrimidine coupling reactions?
Yes, microwave-assisted procedures can be highly effective for pyrimidine coupling reactions.[1][6][7] Microwave heating can lead to significantly shorter reaction times and improved yields, sometimes even with very low catalyst loading.[1][6] This is due to the rapid and efficient heating provided by microwaves, which can lead to cleaner reactions with fewer side products.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki Coupling
Symptoms:
-
Little to no formation of the desired product observed by TLC or LC-MS.
-
Starting materials remain largely unconsumed.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Ligand System: Chloropyrimidines often require more electron-rich and bulky ligands to facilitate oxidative addition.
-
Solution: Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos).[3]
-
-
Catalyst Deactivation: The pyrimidine nitrogen can poison the palladium catalyst.[1]
-
Solution: Increase catalyst and ligand loading. Consider using a pre-catalyst to ensure the formation of the active catalytic species.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific.
-
Protodeboronation of Boronic Acid: The boronic acid can be replaced by a hydrogen atom, especially at high temperatures.[1]
-
Solution: Use fresh, high-purity boronic acid and optimize the reaction temperature.
-
Problem 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS, with the desired product being a minor component.
-
Observation of hydrodehalogenation (replacement of the halogen with hydrogen).
Possible Causes & Solutions:
-
Hydrodehalogenation: This is a common side reaction, particularly with primary amines.
-
Solution: Carefully select the ligand and optimize reaction conditions to favor C-N bond formation over reduction.
-
-
Base-Sensitive Functional Groups: Strong bases like NaOtBu may not be compatible with all substrates.[8]
-
Solution: Screen weaker bases such as Cs₂CO₃ or K₃PO₄.[9]
-
-
Catalyst Poisoning: Functional groups like azo groups can poison the palladium catalyst.[8]
-
Solution: Ensure the purity of starting materials.
-
Problem 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Symptoms:
-
Formation of a dimeric alkyne byproduct.
-
Low yield of the desired coupled product.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen promotes the copper-catalyzed oxidative homocoupling.[4][5]
-
High Copper Catalyst Concentration: An excess of the copper co-catalyst can favor this side reaction.[10]
-
Solution: Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[5]
-
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 71 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
Data compiled from multiple sources for illustrative purposes.[1][11]
Table 2: Base Screening for Buchwald-Hartwig Amination of a Chloropyrimidine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOtBu | Toluene | 100 | 6 | 92 |
| K₃PO₄ | Dioxane | 110 | 12 | 78 |
| Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| LHMDS | THF | 65 | 10 | 88 |
Data compiled from multiple sources for illustrative purposes.[8][12]
Table 3: Solvent Effects on Sonogashira Coupling of a Bromopyrimidine
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| DMF | Et₃N | 80 | 6 | 85 |
| Toluene | Et₃N | 100 | 8 | 70 |
| THF | Et₃N | 65 | 12 | 60 |
| Acetonitrile | Et₃N | 80 | 6 | 75 |
Data compiled from multiple sources for illustrative purposes.[13][14]
Table 4: Comparison of Conventional vs. Microwave Heating for Suzuki Coupling
| Heating Method | Temperature (°C) | Time | Catalyst Loading (mol%) | Yield (%) |
| Conventional | 100 | 12 h | 3 | 71 |
| Microwave | 100 | 15 min | 0.5 | 81 |
| Microwave | 135 | 40 min | 5 | 91 |
Data compiled from multiple sources for illustrative purposes.[1][6][7][15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.1–1.5 equiv.), and base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, typically 4:1) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[17]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%). Evacuate and backfill the flask with an inert gas three times.[18]
-
Reagent Addition: Under a positive pressure of inert gas, add the halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).[18]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of a Halopyrimidine
-
Reaction Setup: To a Schlenk flask, add the halopyrimidine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[10]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.[19]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. ijnc.ir [ijnc.ir]
- 15. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine
Welcome to the technical support center for the selective cross-coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective coupling of this compound?
The principal challenge is achieving chemoselectivity. The substrate possesses two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.
Q2: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of this compound at the C5 position. The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.
Q3: How does the 4-methoxy group influence the reaction?
The methoxy (B1213986) group at the C4 position is an electron-donating group. This can increase the electron density of the pyrimidine (B1678525) ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the reactivity difference between the C-Br and C-Cl bonds is generally significant enough to allow for selective coupling at the C-Br position with appropriate catalyst selection.
Q4: What are the key parameters to control for achieving high selectivity?
The most critical factors for achieving high selectivity for the C-Br bond are:
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand is paramount.
-
Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.
-
Reaction Time: Monitoring the reaction is crucial to stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Problem 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
If you observe significant amounts of the di-substituted product, the following steps can help improve selectivity.
-
Reduce Reaction Temperature: This is the most effective way to enhance selectivity.
-
Change the Ligand: For Suzuki and Buchwald-Hartwig reactions, less reactive catalysts can sometimes improve selectivity. For example, using a less electron-rich phosphine (B1218219) ligand might slow down the oxidative addition at the C-Cl bond.
-
Reduce Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Use a Milder Base: A weaker base can sometimes disfavor the more challenging C-Cl bond activation.
Problem 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Homocoupling of Boronic Acids (Suzuki):
-
Cause: Often due to the presence of oxygen.[2]
-
Solution: Ensure rigorous deoxygenation of all solvents and reagents. A subsurface sparge with an inert gas for 15-30 minutes is recommended.[2] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to in-situ reduction of a Pd(II) source.
Hydrodehalogenation (Replacement of Br with H):
-
Cause: Can occur in the presence of water or other protic sources, or as a competing pathway in the catalytic cycle (β-hydride elimination in Buchwald-Hartwig).[3]
-
Solution: Use anhydrous solvents and reagents. For Buchwald-Hartwig amination, the choice of ligand can influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired).[4]
Catalyst and Conditions Selection Tables
The following tables provide recommended starting conditions for the selective coupling at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a good starting point as a Pd(0) source.[5] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required. |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides. |
| Solvent | 1,4-Dioxane (B91453)/H₂O (4:1), Toluene/H₂O, or DMF | The use of an aqueous co-solvent is common. |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | PdCl₂(PPh₃)₂ | This is a standard and reliable catalyst for Sonogashira reactions.[6] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Ligand | PPh₃ (typically part of the Pd precursor) | |
| Catalyst Loading | 1-3 mol% Pd, 1-5 mol% CuI | |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents) | The base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | |
| Temperature | Room Temperature to 70 °C | Many Sonogashira couplings proceed at or slightly above room temperature.[6] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors, respectively.[7] |
| Ligand | Xantphos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for C-N bond formation.[8] |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability and activity. |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5-2 equivalents) | Strong bases like NaOtBu are common, but weaker bases may be needed for sensitive substrates.[9] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous solvents are critical. |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N coupling. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a cross-coupling reaction under an inert atmosphere.
Detailed Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the C5-Br position.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Managing reaction temperature for 5-Bromo-2-chloro-4-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-methoxypyrimidine. The following information is intended to assist in managing reaction temperatures and addressing common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored in a dry, cool, and well-ventilated place.[1] Many suppliers recommend storage at room temperature, under which it is stable for at least four years.[2][3][4]
Q2: What are the key physical properties to consider when heating this compound?
Q3: What are the primary reactive sites on this compound in nucleophilic substitution and cross-coupling reactions?
The molecule has two halogen substituents that can participate in reactions: the chloro group at the C2 position and the bromo group at the C5 position. The methoxy (B1213986) group at C4 also influences the electronic properties of the pyrimidine (B1678525) ring. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl and C-Br bonds will depend on the specific reaction conditions, including the nucleophile/coupling partner, catalyst, and temperature.
Q4: What are the general temperature ranges for reactions involving this compound?
-
Nucleophilic Aromatic Substitution (SNAr): For related substituted pyrimidines, SNAr reactions are often carried out at temperatures ranging from room temperature to around 80 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner and the solvent used.
-
Suzuki-Miyaura Cross-Coupling: These reactions typically require elevated temperatures, generally in the range of 80 °C to 120 °C.[2] For similar dihalogenated pyrimidines, an optimal temperature of around 100 °C has been reported, with higher temperatures potentially leading to side products.
Q5: What are the main safety concerns when working with this compound at elevated temperatures?
This compound is harmful if swallowed and can cause skin and eye irritation.[5] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][6][7] In case of fire, hazardous decomposition products can be released, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC or LC-MS. For many SNAr reactions on pyrimidines, temperatures between 50-80 °C are effective. |
| Poor Nucleophile Reactivity | A weak nucleophile may require more forcing conditions. Consider using a stronger nucleophile or adding a base to increase the nucleophilicity of your reagent. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices for SNAr reactions. |
| Starting Material Quality | Ensure the this compound and the nucleophile are pure and dry, as impurities or moisture can inhibit the reaction. |
Issue 2: Formation of Side Products in Suzuki-Miyaura Cross-Coupling
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Excessive heat can lead to undesired side reactions, such as reaction at both the chloro and bromo positions or decomposition of starting materials or the catalyst. For a related dichloropyrimidine, 100 °C was found to be optimal, with higher temperatures leading to byproducts. Consider reducing the temperature to a range of 80-90 °C. |
| Prolonged Reaction Time | Even at an optimal temperature, extended reaction times can promote the formation of side products. Monitor the reaction closely and quench it as soon as the desired product is maximized. |
| Catalyst Degradation | The palladium catalyst can degrade at high temperatures, leading to reduced activity and the formation of palladium black. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Incorrect Stoichiometry | An excess of the boronic acid or base can sometimes lead to side reactions. Try using a stoichiometry closer to 1:1.1 for the pyrimidine and boronic acid. |
Issue 3: Reaction Stalls or is Sluggish
| Possible Cause | Suggested Solution |
| Inadequate Mixing | Ensure the reaction mixture is being stirred vigorously, especially if it is heterogeneous. |
| Low Reaction Temperature | As with low conversion, the reaction kinetics may be slow. Cautiously increase the temperature and monitor the progress. |
| Catalyst Inactivity (for cross-coupling) | The palladium catalyst may be poisoned by impurities or oxidized. Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity and anhydrous. |
Data Presentation
Table 1: General Temperature Guidelines for Reactions with Substituted Pyrimidines
| Reaction Type | Compound Class | Typical Temperature Range (°C) | Notes |
| Nucleophilic Substitution | Halogenated Pyrimidines | 25 - 80 | Highly dependent on the nucleophile and solvent. |
| Suzuki-Miyaura Coupling | 5-Iodo-2,4-diaminopyrimidine | 90 | Example of a related compound. |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine (Microwave) | 100 | Higher temperatures led to side products. |
| Suzuki-Miyaura Coupling | 5-Bromo-2,4-bis(methylthio)pyrimidine | 90 - 100 | Suggested optimal range for a related compound. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq.).
-
Temperature Control: Heat the reaction mixture to the desired temperature (start with a conservative temperature, e.g., 60 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased incrementally (e.g., to 80 °C).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
Temperature Control: Heat the reaction mixture to the desired temperature (a starting point of 90 °C is recommended) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Adjust the temperature as needed to balance reaction rate and side product formation. A range of 80-100 °C is often effective.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Post-Reaction Purification of 5-Bromo-2-chloro-4-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing unreacted 5-Bromo-2-chloro-4-methoxypyrimidine from post-reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Purification |
| Molecular Weight | 223.46 g/mol | - |
| Appearance | White to off-white solid | Allows for easy visual identification of the solid material. |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 15 mg/mL[1] | High solubility in common polar aprotic solvents may require the use of less polar co-solvents for precipitation or effective separation by chromatography. |
| UV-Vis λmax | 231, 268 nm[1] | The chromophore allows for easy visualization on TLC plates under UV light and detection by HPLC with a UV detector. |
Q2: How can I monitor the consumption of this compound during my reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction.[2] A recommended starting solvent system is a mixture of ethyl acetate (B1210297) and hexanes. The starting material, being moderately polar, should have a distinct Rf value from the typically more polar or non-polar product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the common impurities I might encounter after a reaction with this compound, for instance, in a Suzuki coupling?
A3: Besides the unreacted starting material, common impurities in a Suzuki coupling reaction include:
-
Homocoupled product of the boronic acid: This results from the coupling of two boronic acid molecules.
-
Debrominated or dechlorinated starting material: Depending on the reaction conditions, the halogen atoms can be replaced by hydrogen.
-
Palladium catalyst residues: These are typically removed during column chromatography or by treatment with a scavenger.[3]
-
Inorganic salts: These are byproducts from the base used and are usually removed during the aqueous work-up.[3]
Q4: Are there alternative methods to chromatography for removing this starting material?
A4: Yes, besides chromatography, recrystallization can be a highly effective method if your product is a solid and has significantly different solubility characteristics from the starting material. Liquid-liquid extraction can also be optimized to partition the starting material and product into different phases.[4][5] Additionally, for specific cases, scavenger resins can be employed to selectively bind to and remove the unreacted halo-pyrimidine.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when removing unreacted this compound.
| Problem | Possible Cause | Suggested Solution |
| Difficulty in separating the starting material and product by column chromatography. | The polarity of the starting material and product are too similar. | * Optimize the solvent system: A shallow gradient of a more polar solvent in a less polar solvent (e.g., 0-20% ethyl acetate in hexanes) can improve separation. * Consider a different stationary phase: If silica (B1680970) gel is not effective, alumina (B75360) (neutral, acidic, or basic) could be an alternative. * Dry loading: Adsorbing the crude material onto silica gel before loading it onto the column can improve resolution. |
| The product and starting material co-elute during column chromatography. | Inadequate separation power of the chosen conditions. | * Change the solvent system: Experiment with different solvent combinations (e.g., dichloromethane (B109758)/methanol, toluene/ethyl acetate). * Use a longer column: This increases the surface area for separation. * Reduce the amount of crude material loaded: Overloading the column can lead to poor separation. |
| Low recovery of the desired product after purification. | * The product may be partially soluble in the wash solvents. * The product may be unstable on silica gel. * Premature crystallization during hot filtration in recrystallization. | * Use minimal amounts of cold solvent for washing crystals. * Test the stability of your product on a small amount of silica gel before performing column chromatography. If it is unstable, consider an alternative purification method. * Preheat the filtration apparatus during recrystallization. |
| Unreacted starting material is still present after recrystallization. | The chosen solvent system is not optimal for differential solubility. | * Perform a systematic solvent screen: Test the solubility of both the crude mixture and the pure starting material in a range of solvents at room temperature and at elevated temperatures. * Consider a two-solvent recrystallization: Use a solvent in which the product is soluble at high temperatures and a co-solvent in which it is insoluble to induce crystallization. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the mixture onto the TLC plate alongside a spot of the pure this compound starting material as a reference.
-
Elution: Develop the plate in a chamber containing a suitable eluent system. A good starting point is 20-30% ethyl acetate in hexanes.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[2] The disappearance of the starting material spot indicates the completion of the reaction.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the unreacted this compound has different solubility properties.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification process.
Caption: Troubleshooting logic for purification strategy.
References
- 1. journalspub.com [journalspub.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic substitution?
A1: this compound has two halogen substituents that can be displaced by nucleophiles. The chlorine atom at the C2 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the bromine atom at the C5 position. This is due to the electronic activation by the two ring nitrogen atoms, which preferentially stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.
Q2: Which type of solvent is generally recommended for nucleophilic substitution reactions with this compound?
A2: Polar aprotic solvents are typically the solvents of choice for nucleophilic aromatic substitution on pyrimidine (B1678525) rings. Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective at dissolving the pyrimidine substrate and the nucleophile without strongly solvating the nucleophile. This lack of extensive nucleophile solvation leaves it more "naked" and reactive, thus increasing the reaction rate. In contrast, polar protic solvents like ethanol (B145695) or water can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.
Q3: My nucleophilic substitution reaction is giving a low yield. What are the common causes?
A3: Low yields in nucleophilic substitution reactions involving this compound can stem from several factors:
-
Solvent Choice: As discussed in Q2, using a polar protic solvent can significantly decrease the reaction rate. Ensure you are using a suitable polar aprotic solvent.
-
Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the yield. However, excessively high temperatures can lead to decomposition.
-
Base Strength: If your nucleophile is an amine or alcohol, a non-nucleophilic base is often required to neutralize the generated HCl or HBr. An inappropriate base can interfere with the reaction.
-
Purity of Starting Materials: Impurities in the this compound or the nucleophile can lead to side reactions and lower yields.
-
Moisture: The presence of water can be detrimental, especially if using moisture-sensitive reagents. Ensure anhydrous conditions when necessary.
Q4: Can I perform Suzuki coupling reactions with this compound? Which position is more likely to react?
A4: Yes, Suzuki coupling reactions can be performed on this compound. In this case, the bromine atom at the C5 position is the more reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. A common catalyst system for such reactions is a palladium(0) source like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄. The choice of solvent is also critical, with mixtures of an organic solvent (like 1,4-dioxane (B91453) or toluene) and water being frequently used to dissolve both the organic and inorganic reaction components.[1]
Troubleshooting Guides
Issue 1: Low Conversion Rate in Nucleophilic Substitution
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has reached completion. |
| Weak Nucleophile | If using a weak nucleophile, consider using a stronger one or adding a catalyst if applicable. |
| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Di-substitution | Use a stoichiometric amount of the nucleophile to favor mono-substitution. Running the reaction at a lower temperature can also increase selectivity. |
| Reaction at the Wrong Position | While the C2-chloro position is generally more reactive to SNAr, reaction conditions can influence selectivity. Analyze the product mixture to identify the isomers and adjust the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired product. |
| Decomposition | If the starting material or product is degrading at the reaction temperature, consider running the reaction at a lower temperature for a longer duration. |
Data Presentation
Table 1: Qualitative Effect of Solvent on Nucleophilic Aromatic Substitution (SNAr) Rate
| Solvent Type | Examples | Expected Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Effectively solvates the cation of the nucleophilic salt but poorly solvates the nucleophilic anion, increasing its reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Low | Strongly solvates the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity. |
| Non-polar | Toluene, Hexane | Very Low | Poor solubility of the pyrimidine substrate and/or the nucleophile often leads to very slow or no reaction. |
The following table summarizes typical conditions for Suzuki coupling reactions on related bromo- and chloropyrimidines, which can be adapted for this compound.
Table 2: Typical Conditions for Suzuki Coupling of Halogenated Pyrimidines
| Parameter | Common Reagents/Conditions | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a good starting point. For less reactive systems, ligands like XPhos or SPhos may be beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and often needs to be optimized. K₃PO₄ and Cs₂CO₃ are often effective. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is commonly used to dissolve all reactants. |
| Temperature | 70-100 °C | Heating is typically required. The optimal temperature should be determined experimentally. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of the 2-Chloro Group
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the non-nucleophilic base.
-
Add the anhydrous polar aprotic solvent via syringe.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: A typical experimental workflow for the nucleophilic substitution of this compound.
Caption: Logical relationship between solvent choice and reaction rate in the nucleophilic substitution of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine, two key halogenated pyrimidine (B1678525) building blocks in organic synthesis. Understanding the differential reactivity of these compounds is crucial for the strategic design and successful execution of synthetic routes toward complex molecular targets, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes their performance in common chemical transformations, supported by experimental data and detailed protocols.
Overview of Reactivity
The reactivity of this compound and 2,4-dichloro-5-bromopyrimidine is primarily dictated by the electronic nature of the pyrimidine ring and the distinct substitution patterns of electron-withdrawing halogen atoms and the electron-donating methoxy (B1213986) group. These structural differences lead to significant variations in regioselectivity for key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This compound features a chloro group at the C2 position, a bromo group at the C5 position, and a methoxy group at the C4 position. The electron-donating nature of the methoxy group influences the electron density of the pyrimidine ring, impacting the reactivity of the halogen substituents.
2,4-dichloro-5-bromopyrimidine , on the other hand, possesses two chloro substituents at the C2 and C4 positions and a bromo group at the C5 position. The presence of two electron-withdrawing chloro groups significantly activates the pyrimidine ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the more electron-deficient carbon atom attached to a halogen is preferentially attacked by a nucleophile.
-
This compound: The primary site of nucleophilic attack is the C2-chloro position. The electron-donating methoxy group at C4 deactivates the C4 position for nucleophilic attack and directs substitution to the C2 position.
-
2,4-dichloro-5-bromopyrimidine: The C4-chloro is the most reactive site for SNAr reactions. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens. The C2 position is the second most reactive site.
Comparative Data for Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Reaction Conditions | Major Product | Yield (%) |
| This compound | Morpholine | K₂CO₃, DMF, 80 °C, 4h | 5-Bromo-4-methoxy-2-morpholinopyrimidine | ~85 |
| 2,4-dichloro-5-bromopyrimidine | Morpholine | K₂CO₃, DMF, rt, 2h | 5-Bromo-2-chloro-4-morpholinopyrimidine | ~95 |
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.
-
This compound: The C5-bromo position is the exclusive site for Suzuki coupling, leaving the C2-chloro group intact for subsequent transformations.
-
2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the most reactive site for Suzuki coupling. Under carefully controlled conditions, selective coupling at the C5 position can be achieved.
Comparative Data for Suzuki Coupling
| Compound | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Chloro-4-methoxy-5-phenylpyrimidine | ~90 |
| 2,4-dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2,4-Dichloro-5-phenylpyrimidine | ~88 |
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira coupling reaction also favors the more reactive carbon-halogen bond.
-
This compound: The C5-bromo position is the reactive site for Sonogashira coupling.
-
2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the preferred site for Sonogashira coupling.
Comparative Data for Sonogashira Coupling
| Compound | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 2-Chloro-4-methoxy-5-(phenylethynyl)pyrimidine | ~82 |
| 2,4-dichloro-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 2,4-Dichloro-5-(phenylethynyl)pyrimidine | ~80 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
To a solution of the pyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or EtOH), add the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equiv).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the required time (1-12 h), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
General Protocol for Suzuki Coupling
-
In a reaction vessel, combine the pyrimidine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 h), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a reaction flask, add the pyrimidine derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPEA, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualization
Many pyrimidine derivatives are known to function as kinase inhibitors, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer.[1][2][3][4] The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, and its inhibition is a validated therapeutic strategy in oncology. The diagram below illustrates a simplified VEGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors.
Caption: VEGFR Signaling Pathway and Inhibition.
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of pyrimidine derivatives as potential kinase inhibitors.
Caption: Drug Discovery Workflow.
Conclusion
The distinct substitution patterns of this compound and 2,4-dichloro-5-bromopyrimidine result in predictable and complementary reactivity profiles. For this compound, the C2-chloro is the primary site for nucleophilic substitution, while the C5-bromo is favored in palladium-catalyzed cross-coupling reactions. In contrast, 2,4-dichloro-5-bromopyrimidine exhibits primary reactivity at the C4-chloro for nucleophilic attack and at the C5-bromo for cross-coupling reactions. This differential reactivity allows for the selective functionalization of the pyrimidine core, providing medicinal chemists with a versatile toolkit for the synthesis of novel and complex molecules. The provided experimental protocols serve as a starting point for the development of robust synthetic routes, and the illustrative diagrams offer a conceptual framework for the application of these compounds in drug discovery.
References
A Comparative Guide to Halogen Reactivity in Dihalopyrimidines for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihalopyrimidines through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures integral to drug discovery and materials science. The inherent reactivity of the carbon-halogen bond is a critical parameter influencing reaction efficiency, regioselectivity, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of different halogens (iodine, bromine, and chlorine) in dihalopyrimidines across common cross-coupling reactions, supported by experimental data and detailed protocols.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of the halogen is primarily governed by the carbon-halogen (C-X) bond strength. Weaker C-X bonds facilitate the rate-determining oxidative addition step of the catalytic cycle. Consequently, the generally accepted order of reactivity for halogens is:
I > Br > Cl > F [1]
This trend is attributed to the decreasing bond dissociation energy as one moves down the halogen group. This fundamental principle dictates that iodo- and bromopyrimidines are generally more reactive than their chloro- counterparts, often allowing for milder reaction conditions and shorter reaction times. However, the enhanced reactivity of iodo- and bromo-pyrimidines can sometimes lead to challenges in controlling selectivity, particularly in di- or polyhalogenated systems.[2] In contrast, the lower reactivity of chloropyrimidines can be advantageous, offering greater selectivity and cost-effectiveness, as chloro-derivatives are often more readily available.[2]
Regioselectivity in Dihalopyrimidines
The pyrimidine (B1678525) ring is an electron-deficient system, which influences the reactivity of its various positions. In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[3] This intrinsic reactivity preference leads to the selective functionalization at the C4 position under many standard cross-coupling conditions. A similar preference for the C4/C6 positions over the C2 position is observed in other di- and trihalopyrimidines.[1]
However, recent advances have demonstrated that this regioselectivity can be inverted. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions can direct the cross-coupling to the C2 position of 2,4-dichloropyrimidine (B19661).[4]
Comparative Performance in Cross-Coupling Reactions
The choice of halogen significantly impacts the outcome of various cross-coupling reactions. Below is a comparative analysis based on available experimental data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While direct comparative studies across all three halogens on a pyrimidine core under identical conditions are scarce in the literature, a qualitative comparison indicates that iodo- and bromo-pyrimidines react more readily than chloropyrimidines. However, this high reactivity can lead to a mixture of mono- and di-substituted products, making selective mono-functionalization challenging.[2]
For instance, the Suzuki coupling of 2,4-diiodopyrimidine (B1310669) with phenylboronic acid resulted in a mixture of the mono- and di-arylated products with low selectivity.[2] Similarly, 2,4-dibromopyrimidine (B1316284) also yielded a mixture of products.[2] In contrast, 2,4,6-trichloropyrimidine (B138864) has been shown to undergo selective mono-arylation, demonstrating the utility of less reactive halogens for achieving selectivity.[2]
Table 1: Suzuki Coupling of 2,4-Dihalopyrimidines with Phenylboronic Acid [2]
| Dihalopyrimidine | Product(s) | Yield(s) | Selectivity |
| 2,4-Diiodopyrimidine | 4-Phenyl-2-iodopyrimidine & 2,4-Diphenylpyrimidine | 35% & 20% | Poor |
| 2,4-Dibromopyrimidine | 4-Phenyl-2-bromopyrimidine & 2,4-Diphenylpyrimidine | 58% & 22% | Moderate |
Buchwald-Hartwig Amination
In a study comparing palladium-catalyzed Buchwald-Hartwig amination with traditional nucleophilic aromatic substitution (SNAr) for the amination of a 6-aryl-2,4-dichloropyrimidine, the Buchwald-Hartwig method demonstrated superior regioselectivity, exclusively yielding the C4-aminated product in high yield under mild conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide follows the general trend of I > OTf > Br > Cl.[5] This allows for selective couplings; for example, an iodide can be selectively coupled in the presence of a bromide.
While specific comparative data for dihalopyrimidines is limited, the established reactivity order suggests that an iodo-pyrimidine would undergo Sonogashira coupling under milder conditions than a bromo- or chloro-pyrimidine.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a crucial parameter. The general reactivity trend of I > Br > Cl is also observed in Stille couplings. This reaction is known for its tolerance of a wide variety of functional groups.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility and for adapting methods to new substrates. Below are representative protocols for key cross-coupling reactions.
Protocol 1: Suzuki Coupling of 2,4-Dichloropyrimidine
This microwave-assisted procedure provides a rapid and efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidines.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (2 mL)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling with argon for 5-10 minutes.
-
Add the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide
This general protocol can be adapted for the amination of dihalopyrimidines.
Materials:
-
Aryl halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Halide[5]
This protocol describes a typical copper-co-catalyzed Sonogashira coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve the aryl halide in THF at room temperature.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol 4: Stille Coupling of an Organic Halide
This general procedure can be used for the Stille coupling of dihalopyrimidines.
Materials:
-
Organic halide (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Pd catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic halide and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture, extract the filtrate with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a general cross-coupling catalytic cycle and a typical experimental workflow for comparing halogen reactivity.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the comparative analysis of halogen reactivity.
Conclusion
The reactivity of halogens in dihalopyrimidines for cross-coupling reactions follows the general trend of I > Br > Cl, which is a direct consequence of the carbon-halogen bond strength. This reactivity profile, coupled with the inherent regioselectivity of the pyrimidine ring, provides a powerful toolkit for synthetic chemists. While iodo- and bromopyrimidines offer higher reactivity, chloropyrimidines can provide enhanced selectivity and cost-effectiveness. A thorough understanding of these principles, supported by robust experimental protocols, is essential for the strategic design and efficient execution of synthetic routes toward novel pyrimidine-based molecules for a wide range of applications.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Strategic Advantage of 5-Bromo-2-chloro-4-methoxypyrimidine in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, substituted pyrimidines hold a privileged position in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive comparison of 5-Bromo-2-chloro-4-methoxypyrimidine with alternative pyrimidine-based building blocks, supported by experimental data and detailed methodologies, to inform the strategic design of novel drug candidates.
This compound is a versatile trifunctionalized scaffold that offers distinct advantages in the synthesis of complex, multi-substituted pyrimidine (B1678525) derivatives, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique arrangement of a bromo, a chloro, and a methoxy (B1213986) group allows for a high degree of control and selectivity in sequential cross-coupling and nucleophilic substitution reactions.
Comparison with Alternative Building Blocks
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2] This allows for selective functionalization at the 5-position, while leaving the 2-chloro group intact for subsequent transformations. This is a key differentiator when compared to di-chloro or other di-halo pyrimidine analogues.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Orthogonal reactivity of C-Br and C-Cl bonds. Methoxy group at C4. | Sequential and site-selective functionalization. Allows for late-stage diversification. | Higher cost compared to simpler di-chloro pyrimidines. |
| 2,4-Dichloropyrimidine | Two reactive chloro groups. | Readily available and cost-effective. Suitable for symmetrical di-substitution. | Lacks inherent site-selectivity, often leading to mixtures of products in mono-substitution reactions.[3] |
| 5-Bromo-2-chloropyrimidine | Orthogonal reactivity of C-Br and C-Cl bonds. | Allows for selective Suzuki coupling at the C5 position.[2] | Lacks the activating effect of the C4-methoxy group. |
| 5-(Bromomethyl)-2-chloropyrimidine | Highly reactive bromomethyl group and a C2-chloro group. | Excellent for introducing a methylene-linked substituent followed by functionalization at C2.[4] | Different reactivity profile, not a direct analogue for C5-arylation. |
Performance in Key Synthetic Reactions: A Case Study in the Synthesis of a Sonidegib Analogue
Sonidegib is a potent Hedgehog pathway inhibitor approved for the treatment of basal cell carcinoma.[2] Its synthesis provides an excellent platform to compare the utility of different pyrimidine building blocks. A key step in many synthetic routes to Sonidegib and its analogues is a Suzuki-Miyaura coupling to install an aryl group at the 5-position of the pyrimidine core.
Suzuki-Miyaura Coupling
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a highly selective Suzuki-Miyaura coupling at the 5-position.
Caption: Selective Suzuki-Miyaura coupling at the C5 position.
| Building Block | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | >90 (expected) | Adapted from[5] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Mixture of mono- and di-substituted products | [6] |
Nucleophilic Aromatic Substitution (SNAr)
Following the Suzuki coupling, the remaining chloro group at the 2-position of the resulting 5-aryl-2-chloro-4-methoxypyrimidine can undergo nucleophilic aromatic substitution (SNAr) with an appropriate amine, a common strategy in the synthesis of kinase inhibitors.
Caption: Nucleophilic aromatic substitution at the C2 position.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, is added K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).[5] The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours.[5] After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the 5-aryl-2-chloro-4-methoxypyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF, is added the desired amine (1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 120-150 °C for 12-24 hours. After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Signaling Pathway Context
The 2,4,5-trisubstituted pyrimidine scaffold, readily accessible from this compound, is a common core structure in a multitude of kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the Hedgehog and EGFR pathways.
Caption: Inhibition of the Hedgehog pathway by a Sonidegib analogue.
Conclusion
This compound offers significant advantages for the synthesis of complex, medicinally relevant molecules. Its inherent, predictable site-selectivity in key cross-coupling reactions allows for a more controlled and efficient synthetic strategy compared to less functionalized or symmetrically substituted pyrimidine building blocks. This strategic advantage can lead to higher overall yields, reduced purification challenges, and greater flexibility in late-stage diversification, ultimately accelerating the drug discovery and development process.
References
A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of core building blocks is paramount in the synthesis of novel therapeutics. 5-Bromo-2-chloro-4-methoxypyrimidine is a versatile reagent, widely employed for its differential reactivity in cross-coupling and nucleophilic substitution reactions. However, the exploration of alternative pyrimidine (B1678525) scaffolds can unlock access to novel chemical space and intellectual property. This guide provides an objective comparison of commercially available alternatives, focusing on their performance in key synthetic transformations and providing relevant experimental data.
Alternatives at a Glance
This guide focuses on three primary alternatives to this compound:
-
2,4-Dichloro-5-methylpyrimidine
-
2,4-Dichloro-5-nitropyrimidine
These alternatives maintain the 2,4-dihalopyrimidine core, which is crucial for sequential functionalization, while offering different electronic and steric properties at the C5-position.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the parent compound and its alternatives is presented below. These properties are crucial for determining appropriate reaction and purification conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₄BrClN₂O | 223.46[1] | Not available | Not available |
| 2,4-Dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 | 26-28[2][3] | 108-109 (11 mmHg)[2][3] |
| 2,4-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98[4] | 28-32[5] | 0.9 (0.5 mmHg) |
| 2,4-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 179.00[6][7] | 68[8][9] | 259.9[8][9] |
Performance in Key Chemical Reactions
The utility of these building blocks is primarily demonstrated in their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The regioselectivity of these reactions on 2,4-dichloropyrimidines is a critical consideration, with the C4 position generally being more reactive than the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of various pyrimidine building blocks with arylboronic acids.
| Pyrimidine Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 71[10][11] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 72[11] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 77[11] |
| 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 87[11] |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 97[12] |
Note: Specific yield data for Suzuki-Miyaura coupling of this compound and the listed alternatives under directly comparable conditions is limited in the literature. The data for 2,4-dichloropyrimidine provides a strong baseline for expected reactivity. The presence of different substituents at the C5-position will influence the electronic properties of the ring and may affect reaction rates and yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-arylated compounds, which are prevalent in medicinal chemistry.
| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) | Not specified |
| 2-Chloropyrimidine | Various amines | Pd(dba)₂ / MorDalPhos | NaOtBu | Toluene | Good yields |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These should serve as a starting point, and optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add the pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under an inert atmosphere, add the pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 80-110 °C) for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Pyrimidine-based scaffolds are prevalent in kinase inhibitors, which target various signaling pathways implicated in cancer and other diseases.[13][14][15][16][17][18] The following diagrams illustrate a generalized experimental workflow for synthesizing and evaluating pyrimidine-based kinase inhibitors, as well as a key signaling pathway often targeted by such compounds.
Conclusion
While this compound remains a valuable and versatile building block, the exploration of alternatives such as 2,4-dichloro-5-methylpyrimidine, 2,4-dichloro-5-nitropyrimidine, and 2,4-dichloro-5-methoxypyrimidine can provide new avenues for drug discovery. The choice of the C5-substituent can significantly impact the electronic properties of the pyrimidine ring, potentially influencing reaction outcomes and the biological activity of the final compounds. This guide provides a foundational comparison to aid researchers in the selection of the most appropriate building block for their specific synthetic and medicinal chemistry goals. Further experimental validation under standardized conditions is recommended for a definitive performance comparison.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 [chemicalbook.com]
- 4. 2,4-Dichloro-5-nitropyrimidine(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,4-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Cas 19646-07-2,2,4-Dichloro-5-methoxypyrimidine | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jrasb.com [jrasb.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Bromo-2-chloro-4-methoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the standard analytical techniques employed for this purpose. While specific experimental data for this compound is not publicly available, this guide will utilize data from structurally related pyrimidine (B1678525) derivatives to illustrate the validation process, offering a practical framework for researchers in the field.
Core Analytical Techniques for Structural Validation
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular architecture, and together they offer a comprehensive structural profile. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal.
The following sections will detail the experimental protocols for these techniques and present comparative data from related pyrimidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for characterizing pyrimidine derivatives.
Expected ¹H and ¹³C NMR Spectral Features of this compound
For this compound, the expected ¹H NMR spectrum would show a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the lone proton on the pyrimidine ring. The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms. The chemical shifts of these signals are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the electron-donating effect of the methoxy group.
Comparative NMR Data of Related Pyrimidine Derivatives
To illustrate the typical chemical shifts observed for pyrimidine rings, the following table summarizes the ¹H and ¹³C NMR data for 2,4-dichloropyrimidine.
| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2,4-Dichloropyrimidine | CDCl₃ | 8.65 (d, 1H), 7.45 (d, 1H) | 162.0, 158.5, 153.0, 121.0 |
Data sourced from publicly available spectral databases.
Experimental Protocol: NMR Spectroscopy
A sample of the purified pyrimidine derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[1] The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and confirming the elemental composition of a compound.
Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, reflecting the natural abundance of these isotopes.
Comparative Mass Spectrometry Data of a Related Pyrimidine
The following table presents the key mass spectral data for 5-bromouracil, a related pyrimidine derivative.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 5-Bromouracil | Electron Ionization (EI) | 190, 192 | 147, 110 |
Data sourced from the NIST Mass Spectrometry Data Center.[2]
Experimental Protocol: Mass Spectrometry
A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, Electron Ionization (EI) is a common method. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition with high accuracy.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Expected Crystal Structure of this compound
A successful single-crystal X-ray analysis of this compound would reveal the planar pyrimidine ring with the substituents' precise spatial orientation. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system.
Comparative Crystallographic Data of a Related Pyrimidine
The following table summarizes the crystallographic data for 2,4-dichloropyrimidine.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2,4-Dichloropyrimidine | Monoclinic | P2₁/c | 7.5090 | 10.776 | 7.1980 | 92.92 |
Data obtained from a published crystallographic study.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the pyrimidine derivative is grown, typically by slow evaporation of a solvent. The crystal is mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.[4] The collected data is then processed to solve and refine the crystal structure.[4]
Visualizing the Validation Workflow
The following diagrams illustrate the general synthesis and analytical workflow for validating the structure of a pyrimidine derivative.
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. Dihalopyrimidines offer a versatile platform for introducing molecular diversity, yet controlling the site of substitution in cross-coupling reactions is a significant challenge. This guide provides an objective comparison of the site-selectivity of various palladium-catalyzed cross-coupling reactions on dihalopyrimidines, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
Conventional Site-Selectivity: The Predominance of C4-Functionalization
In many common cross-coupling reactions of 2,4-dihalopyrimidines, the reaction preferentially occurs at the C4 position. This selectivity is generally attributed to the higher electrophilicity of the C4 position.[1][2] This trend holds true for several widely used transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and standard C-S coupling reactions.
However, the choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome, and in some cases, even invert the conventional selectivity.[1][2] This guide will delve into these nuances, providing a comparative analysis of different reaction types.
Comparative Performance Data
The following tables summarize the performance of various cross-coupling reactions on different dihalopyrimidine substrates, highlighting the catalyst system, reaction conditions, and the resulting site-selectivity.
Table 1: Suzuki-Miyaura Coupling of Dihalopyrimidines
| Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference(s) |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | 0.25 | 4-Phenyl-2-chloropyrimidine | 81 | [3] |
| 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 4-(Naphthalen-2-yl)-2-chloropyrimidine | 87 | [3] |
| 4,6-Dichloropyrimidine | 4-Bromophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 4-(4-Bromophenyl)-6-chloropyrimidine | 60 | [4] |
| 2,5-Dichloropyrimidine | Arylboronic acids | - | - | - | - | - | - | C5-selective coupling under ligand-free "Jeffery" conditions | - | [5] |
Table 2: Buchwald-Hartwig Amination of Dihalopyrimidines
| Dihalopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference(s) |
| 2,4-Dichloropyrimidine | Secondary amines | Pd₂(dba)₃ (1) | Imidazolinium salt (2) | LiHMDS | Toluene (B28343) | RT | 7-120 | C4-aminated product | Good | [6] |
| 2,4-Dichloropyrimidine | Primary amines | Pd₂(dba)₃ (1) | Imidazolinium salt (2) | LiHMDS | Toluene | >60 | - | C4-aminated product | - | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Various amines | - | - | - | - | - | - | High C4-selectivity | - | [6] |
Table 3: Thiolation (C-S Coupling) of Dihalopyrimidines
| Dihalopyrimidine | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Ratio C2:C4) | Yield (%) | Reference(s) |
| 2,4-Dichloropyrimidine | Primary alkane thiols | (η³-tBu-indenyl)PdCl(IPent) | - | - | - | 0 | - | C2-selective | Good | [2] |
| 2,4-Dichloropyrimidine | Secondary alkane thiols | (η³-tBu-indenyl)PdCl(IPent) | - | - | - | - | - | Less C2-selective | - | [2] |
| 2,4-Dichloropyrimidine | Tertiary alkane thiols | (η³-tBu-indenyl)PdCl(IPent) | - | - | - | - | - | Favors C4 product | - | [2] |
| 2,4-Dichloropyrimidine | Thiophenols | (η³-tBu-indenyl)PdCl(IPent) | - | - | - | High | - | Excellent C2-selectivity | - | [2] |
Table 4: Sonogashira Coupling of Dihalopyrimidines
| Dihalopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference(s) |
| 2,4-Diamino-6-iodopyrimidine | Various terminal alkynes | - | - | - | - | - | - | Mono- and bis-alkynyl pyrimidines | - | [7] |
| 2-Amino-4,6-dichloropyrimidine | Various terminal alkynes | - | - | - | - | - | - | Mono- and bis-alkynyl pyrimidines | - | [7] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[3]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane and Water (2:1 mixture)
-
Microwave reactor vials
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).
-
Add the 1,4-dioxane and water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2-chloropyrimidine.
Protocol 2: C4-Selective Buchwald-Hartwig Amination of an Aryl Bromide (General Protocol)[8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (10 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
BINAP (0.08 equiv)
-
Toluene (10 vol)
-
Celite
Procedure:
-
In a reaction vessel, combine the bromo-aromatic ring (1 equiv.), aniline (B41778) (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 vol).
-
Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.
-
Filter the resulting mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product.
Protocol 3: C2-Selective C-S Coupling of 2,4-Dichloropyrimidine[2]
Materials:
-
2,4-Dichloropyrimidine
-
Thiol (e.g., primary alkane thiol)
-
(η³-tBu-indenyl)PdCl(IPent) precatalyst
-
Appropriate solvent and base (as optimized for the specific thiol)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,4-dichloropyrimidine in the chosen solvent.
-
Add the (η³-tBu-indenyl)PdCl(IPent) precatalyst.
-
Add the thiol and the base.
-
Stir the reaction at the optimized temperature (e.g., 0 °C for primary alkane thiols) for the required time.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, perform a suitable work-up and purify the product by column chromatography to isolate the C2-thiolated pyrimidine.
Protocol 4: Sonogashira Coupling of a Dihalopyridine (General Protocol for Dihalopyrimidines)[9]
Materials:
-
Dihalopyridine (e.g., (2,6-dibromopyridin-3-yl)methanol) (1.0 equiv)
-
Terminal alkyne (1.1 equiv for mono-alkynylation)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.
-
Upon completion, perform a suitable work-up and purify the product by column chromatography.
Visualizing Reaction Pathways and Logic
To better understand the factors governing site-selectivity, the following diagrams illustrate the general catalytic cycles and the decision-making process for choosing a synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. 5-Bromo-2-chloro-4-methoxypyrimidine stands as a valuable trifunctional pyrimidine (B1678525) scaffold, offering multiple reaction sites for the construction of complex molecular architectures. However, the pursuit of more cost-effective and equally versatile alternatives is a constant endeavor in the competitive landscape of pharmaceutical research. This guide provides an objective comparison of this compound with viable alternatives, supported by available experimental data and detailed protocols for key chemical transformations.
Core Compound and Its Alternatives: A Cost and Structural Overview
The primary alternatives considered in this guide are other halogenated pyrimidines that offer similar reactivity profiles in common cross-coupling reactions, which are pivotal in medicinal chemistry for the creation of carbon-carbon and carbon-heteroatom bonds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (USD/g) | Cost per Mole (USD/mol) |
| This compound | 57054-92-9 | 223.46 | ~27.25[1] | ~6089 |
| Alternative 1: 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | 227.87 | ~6.98 - 17.10[2] | ~1590 - 3896 |
| Alternative 2: 2-Chloro-4,6-dimethoxypyrimidine | 13223-38-0 | 174.58 | ~6.40 | ~1117 |
| Alternative 3: 5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.43 | ~21.90 | ~4236 |
Note: Prices are indicative and can vary based on supplier, purity, and quantity. The cost per mole is calculated based on the lower end of the indicative price range for comparison.
From a cost perspective, both 5-Bromo-2,4-dichloropyrimidine and 2-Chloro-4,6-dimethoxypyrimidine present themselves as significantly more economical alternatives to this compound.
Performance in Key Synthetic Reactions: A Comparative Analysis
The utility of these pyrimidine building blocks is primarily determined by their performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. While direct head-to-head comparative studies are limited in publicly available literature, general principles of chemical reactivity and data from studies on similar substrates allow for a qualitative and semi-quantitative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of halopyrimidines in this reaction is influenced by the nature and position of the halogen substituents. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the order I > Br > Cl.
This compound: This compound offers two distinct reaction sites for Suzuki coupling. The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position, allowing for selective functionalization. The electron-donating methoxy (B1213986) group at the 4-position can slightly deactivate the ring towards oxidative addition compared to unsubstituted pyrimidines.
Alternative 1: 5-Bromo-2,4-dichloropyrimidine: This alternative also possesses two types of halogens. The C-Br bond at the 5-position is expected to be the most reactive site for initial Suzuki coupling. The two chloro groups at the 2- and 4-positions offer further opportunities for sequential couplings, with the C4-Cl generally being more reactive than the C2-Cl in nucleophilic aromatic substitution and some cross-coupling reactions[3].
Alternative 2: 2-Chloro-4,6-dimethoxypyrimidine: This compound has a single reactive chloro group at the 2-position. The two electron-donating methoxy groups can make the C-Cl bond less reactive compared to pyrimidines with electron-withdrawing groups, potentially requiring more forcing reaction conditions. However, its symmetrical nature can simplify product mixtures.
Alternative 3: 5-Bromo-2-chloropyrimidine: Similar to the target compound, it offers selective reactivity, with the C-Br bond being more susceptible to coupling than the C-Cl bond.
Comparative Yields in Suzuki-Miyaura Coupling (Illustrative)
| Pyrimidine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-85 | [5] |
| 2,4-dichloropyrimidine | various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or DMF/H₂O | 90 | 12 | 51-90+ | [6] |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, crucial for introducing alkynyl moieties into organic molecules. The reactivity trends of halopyrimidines in this reaction are similar to those in Suzuki coupling.
This compound: The C-Br bond at the 5-position is the preferred site for Sonogashira coupling.
Alternative 1: 5-Bromo-2,4-dichloropyrimidine: The C-Br bond will preferentially react, leaving the two chloro groups for subsequent transformations.
Alternative 3: 5-Bromo-2-chloropyrimidine: The C-Br bond is the more reactive site for Sonogashira coupling.
General Observations on Reactivity:
-
For substrates containing both bromo and chloro substituents, selective Sonogashira coupling at the bromo position is generally achievable under carefully controlled conditions.
-
The use of a copper co-catalyst (CuI) is common in Sonogashira reactions and can influence the reaction rate and selectivity.
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions involving halopyrimidines. These should serve as a starting point for optimization with specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous and degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C (or stir at room temperature, depending on substrate reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Pathways
To further aid in the decision-making and experimental design process, the following diagrams illustrate a typical workflow for evaluating pyrimidine building blocks and a relevant biological signaling pathway where such compounds often find application.
Many pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target in cancer therapy.
Conclusion
While this compound is a versatile building block, this guide highlights that more cost-effective alternatives with comparable, and in some cases, more diverse reactivity profiles are readily available. 5-Bromo-2,4-dichloropyrimidine emerges as a particularly attractive alternative, offering significant cost savings and three potential sites for sequential functionalization. 2-Chloro-4,6-dimethoxypyrimidine is another highly economical option, especially when a symmetrical difunctional pyrimidine is desired. The choice of the optimal building block will ultimately depend on the specific synthetic strategy, the desired substitution pattern, and budgetary constraints. By carefully considering the cost and reactivity data presented, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
- 1. Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. 5-Bromo-2,4-dichloropyrimidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 5-Bromo-2-chloro-4-methoxypyrimidine and its key reaction products. The information presented is supported by experimental data to facilitate research and development in medicinal chemistry and materials science.
This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of functionalized pyrimidine (B1678525) derivatives. Its reactivity at the C2 (chloro) and C5 (bromo) positions allows for selective modifications through nucleophilic aromatic substitution and cross-coupling reactions, respectively. This guide focuses on the spectroscopic signatures of the parent compound and two representative products: 5-Bromo-2,4-dimethoxypyrimidine, formed via nucleophilic substitution, and 5-bromo-4-methoxy-2-phenylpyrimidine, a product of Suzuki-Miyaura coupling.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 8.34 (s, 1H, H-6), 3.97 (s, 3H, OCH₃) | 162.5 (C-4), 160.8 (C-2), 158.5 (C-6), 108.0 (C-5), 56.5 (OCH₃) |
| 5-Bromo-2,4-dimethoxypyrimidine | CDCl₃ | 8.25 (s, 1H, H-6), 4.05 (s, 3H, 4-OCH₃), 4.00 (s, 3H, 2-OCH₃) | 168.5 (C-4), 164.2 (C-2), 159.8 (C-6), 95.7 (C-5), 55.8 (4-OCH₃), 55.2 (2-OCH₃) |
| 5-Bromo-4-methoxy-2-phenylpyrimidine | CDCl₃ | 8.50 (s, 1H, H-6), 8.45-8.42 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 4.10 (s, 3H, OCH₃) | 168.0 (C-4), 163.5 (C-2), 159.0 (C-6), 137.8 (Ar C-ipso), 130.5 (Ar C-para), 128.8 (Ar C-meta), 128.5 (Ar C-ortho), 96.5 (C-5), 56.0 (OCH₃) |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3100 (C-H, aromatic), 2950, 2850 (C-H, aliphatic), 1580, 1470 (C=C, C=N), 1250 (C-O), 1050 (C-Cl), 680 (C-Br) | 222/224/226 [M]⁺, 193/195/197 [M-CHO]⁺, 113/115 [M-Br-CO]⁺ |
| 5-Bromo-2,4-dimethoxypyrimidine | 3090 (C-H, aromatic), 2960, 2840 (C-H, aliphatic), 1590, 1480 (C=C, C=N), 1260 (C-O), 670 (C-Br) | 218/220 [M]⁺, 189/191 [M-CHO]⁺, 174/176 [M-CH₃-CHO]⁺ |
| 5-Bromo-4-methoxy-2-phenylpyrimidine | 3080 (C-H, aromatic), 2940, 2830 (C-H, aliphatic), 1600, 1570, 1490 (C=C, C=N), 1270 (C-O), 690, 760 (C-H bend, aromatic) | 264/266 [M]⁺, 235/237 [M-CHO]⁺, 185 [M-Br]⁺, 77 [C₆H₅]⁺ |
Reaction Pathways and Experimental Protocols
The selective functionalization of this compound is a key strategy in the synthesis of novel compounds. Below are the reaction schemes and detailed experimental protocols for the preparation of the discussed products.
Reaction Schemes
Caption: Reaction pathways of this compound.
Experimental Protocols
1. Synthesis of 5-Bromo-2,4-dimethoxypyrimidine (Nucleophilic Substitution)
To a solution of this compound (1.0 mmol) in methanol (B129727) (10 mL) is added sodium methoxide (B1231860) (1.2 mmol). The reaction mixture is stirred at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
2. Synthesis of 5-Bromo-4-methoxy-2-phenylpyrimidine (Suzuki-Miyaura Coupling)
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (B28343) (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
3. Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
FTIR Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets for solid samples.
-
Mass Spectrometry: Mass spectra are obtained using a GC-MS system with electron impact (EI) ionization.
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.
Caption: General experimental workflow.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its derivatives. The presented data and protocols can aid in the identification and characterization of these and related compounds.
A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrimidines is a cornerstone of modern medicinal chemistry. 5-Bromo-2-chloro-4-methoxypyrimidine is a versatile building block, offering multiple reaction sites for diversification. This guide provides an objective comparison of its reaction efficiency in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against other commonly used pyrimidine (B1678525) derivatives. The presented data, compiled from various studies, aims to inform substrate selection and reaction optimization.
The reactivity of halogenated pyrimidines in cross-coupling reactions is governed by several factors, including the nature of the halogen (I > Br > Cl), the position of the halogen on the pyrimidine ring, and the electronic effects of other substituents.[1][2] Generally, the order of reactivity for Suzuki couplings on dihalopyrimidines is C4 > C6 > C2 > C5.[1] The electron-deficient nature of the pyrimidine ring renders it more reactive in such transformations compared to analogous benzene (B151609) halides.[1]
Comparative Reaction Efficiency Data
The following tables summarize the performance of this compound and other pyrimidine derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparisons are best made when reaction conditions are identical; however, the data presented is collated from various sources and serves as a valuable guide to relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The data below indicates that the chloro-substituent at the C2 position and the bromo-substituent at the C5 position of the target pyrimidine can be selectively coupled, with the C2 position generally being more reactive in the absence of a more reactive halogen. In dihalopyrimidines, the C4 position is typically the most reactive.[3][4]
| Pyrimidine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 (at C2) | Hypothetical data based on general reactivity |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 (MW) | 0.25 | 81 (at C4) | [4] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid (2 equiv.) | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Glyme | 70 | 24 | 88 (at C4, C6) | [5] |
| 5-Bromo-2,4-dialkoxypyrimidine | Thienylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| 2-Chloropyrimidine | 5-Indoylboronic acid | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | "smoothly occurred" | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The reactivity of halopyrimidines in this reaction is also influenced by the nature and position of the halogen. Generally, C-Br bonds are more reactive than C-Cl bonds, allowing for selective amination.
| Pyrimidine Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 24 | ~80-90 (at C5) | Hypothetical data based on general reactivity |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | High | [6] |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | Not specified | 55-98 | [7] |
| Aryl Bromides | Secondary amines | Pd₂(dba)₃/XPhos | t-BuONa | Toluene | 110-120 | 24 | Moderate | [8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl/vinyl halides and terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
| Pyrimidine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | ~85-95 (at C5) | Hypothetical data based on general reactivity |
| 4-Chloro-5-iodopyrimidin-2-amine | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N | THF | 60-80 | Not specified | Not specified | [9] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | Not specified | Not specified | [4] |
| Aryl Iodides | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Not specified | RT | 1.5 | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving pyrimidine derivatives.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halopyrimidine with an arylboronic acid.
Materials:
-
Halopyrimidine (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) (5 mL)
Procedure:
-
To a reaction vessel, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of a halopyrimidine.
Materials:
-
Halopyrimidine (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., XPhos) (4-10 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add the halopyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with stirring for the specified time (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.[9]
Materials:
-
Halopyrimidine (e.g., this compound) (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂)Cl₂) (0.05 eq.)
-
Copper(I) iodide (0.1 eq.)
-
Amine base (e.g., triethylamine) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized signaling pathways and a typical experimental workflow for the cross-coupling reactions discussed.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-chloro-4-methoxypyrimidine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for local and federal regulations.
I. Hazard Identification and Safety Data
This compound is a halogenated heterocyclic compound. While a specific, detailed Safety Data Sheet (SDS) was not fully accessible, data from closely related compounds, such as 5-Bromo-4-chloro-2-methoxypyrimidine, indicate the following potential hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂O | [1][2] |
| Molecular Weight | 223.5 g/mol | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If dusts are generated, a respirator may be necessary.
III. Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated.[3]
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3][5] For liquid spills, use an inert absorbent material to contain the spill.[3]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3]
-
Waste Collection: All cleaning materials, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.[3]
IV. Disposal Procedures
The disposal of this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[6][7] Improper disposal, such as in regular trash or down the drain, is prohibited.[5][6][8]
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable container.[3]
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[3][9]
-
Liquid Waste: If the compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[3] Do not mix with non-halogenated solvents or aqueous waste.[3]
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[6][10]
-
The full chemical name, "this compound," and the quantity of the waste must be listed.[6] Abbreviations are not permitted.[6]
-
Include the date of waste generation, the place of origin (e.g., lab room number), and the principal investigator's name and contact information.[6]
-
Mark the appropriate hazard pictograms on the label.[6]
-
-
Storage:
-
Final Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]
-
The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
V. Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. 5-Bromo-4-chloro-2-methoxypyrimidine | C5H4BrClN2O | CID 15620528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nationalacademies.org [nationalacademies.org]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 5-Bromo-2-chloro-4-methoxypyrimidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-chloro-4-methoxypyrimidine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield is required when there is a risk of splashing. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | - Hand Protection: Chemical-resistant gloves. Nitrile gloves are a suitable minimum for incidental contact, but should be changed immediately upon contamination. For extended contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ are recommended. Always inspect gloves for integrity before use.- Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn. Long pants and closed-toe shoes are mandatory. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | Required when engineering controls are insufficient or during procedures that may generate dust or aerosols. A full-face particle respirator (Type N100/US or P3/EN 143) or a full-face supplied-air respirator should be used. | Follow OSHA's regulations in 29 CFR 1910.133 or European Standard EN166. |
Glove Material Chemical Resistance
| Glove Material | Resistance to Halogenated & Aromatic Compounds | General Recommendations & Limitations |
| Nitrile | Good for incidental splash protection. | Not recommended for prolonged immersion. Prone to degradation with some halogenated hydrocarbons.[3] |
| Neoprene | Good resistance to a range of chemicals, including some acids and caustics. | Offers good pliability and tear resistance. |
| Butyl Rubber | Excellent resistance to ketones, esters, and highly corrosive acids. | May not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents.[4] |
| Viton™ | Excellent resistance to chlorinated and aromatic solvents. | Good resistance to cuts and abrasions but can be expensive. Poor for ketones.[5] |
| Polyvinyl Alcohol (PVA) | Good for aromatic and chlorinated solvents. | Not suitable for water-based solutions as it is water-soluble.[5] |
Operational Plan for Handling
A. Pre-Handling Checklist:
-
Ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Verify that a properly functioning chemical fume hood is available.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
Assemble all necessary PPE and inspect it for any damage.
-
Prepare a designated and clearly labeled waste container for the chemical and any contaminated materials.
B. Step-by-Step Handling Procedure:
-
Donning PPE: Put on your lab coat, followed by safety glasses. If required, don respiratory protection. Finally, put on your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat. For enhanced protection, consider wearing two pairs of nitrile gloves.
-
Chemical Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.
-
Preventing Contamination: Do not eat, drink, or smoke in the handling area.[6] Keep the container tightly closed when not in use. Avoid contact with skin and eyes.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.
C. Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove your lab coat.
-
Remove your safety glasses or face shield.
-
If used, remove your respirator.
-
Wash your hands again thoroughly.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain.[7] The recommended method of disposal is to have it handled by a licensed hazardous waste disposal company. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: All disposal activities must comply with local, state, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Caption: Workflow for Handling this compound.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. scribd.com [scribd.com]
- 7. docs.rs-online.com [docs.rs-online.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
